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Foundational

Whitepaper: Elucidating the Molecular Weight and Exact Mass of Tert-butyl 2-ethynylpiperazine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS No: 1259014-64-6) is a heterocyclic building block of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS No: 1259014-64-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] A precise understanding of its fundamental physicochemical properties is paramount for its application in synthesis, characterization, and quality control. This guide provides an in-depth exploration of two critical and often conflated parameters: molecular weight and exact mass. We will delineate the theoretical underpinnings of each, present their calculated values, and detail the authoritative experimental methodology—High-Resolution Mass Spectrometry (HR-MS)—for their empirical verification. This document serves as a technical resource for researchers, offering both foundational knowledge and practical protocols essential for the accurate characterization of this and similar molecules.

Introduction to Tert-butyl 2-ethynylpiperazine-1-carboxylate

Tert-butyl 2-ethynylpiperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring, a common scaffold in pharmacologically active compounds. The structure is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and an ethynyl group at the 2-position. The Boc group provides stability and modulates reactivity during multi-step syntheses, while the terminal alkyne (ethynyl group) serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions. Its utility as a synthetic intermediate makes the unambiguous confirmation of its identity and purity a critical step in any drug development pipeline.

Key Identifiers:

  • Chemical Name: tert-butyl 2-ethynylpiperazine-1-carboxylate[1]

  • CAS Number: 1259014-64-6[1][2]

  • Molecular Formula: C₁₁H₁₈N₂O₂[2][3]

Fundamental Concepts: Molecular Weight vs. Exact Mass

In chemical analysis, the terms "molecular weight" and "exact mass" are used to describe the mass of a molecule, but they are not interchangeable. The distinction is crucial for interpreting analytical data correctly.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, weighted by their terrestrial abundance. It is the value used for stoichiometric calculations involving bulk materials (e.g., determining the mass of a reagent needed for a reaction). Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[4] Mass spectrometry is a technique that can separate ions based on their mass-to-charge ratio, making it possible to resolve and measure the mass of a single isotopic species.[5][6] Therefore, high-resolution mass spectrometry measures exact mass, which is an indispensable tool for determining a molecule's elemental composition.[7] Exact mass is expressed in Daltons (Da).[3]

The ability of high-resolution instruments to measure mass to several decimal places allows chemists to distinguish between molecules that have the same nominal mass but different elemental formulas.[7] For example, CO (27.9949 Da), N₂ (28.0061 Da), and C₂H₄ (28.0313 Da) all have a nominal mass of 28 but are easily differentiated by HR-MS.[7]

Physicochemical and Calculated Data Summary

The foundational properties of Tert-butyl 2-ethynylpiperazine-1-carboxylate are summarized below. These values are derived from its molecular formula, C₁₁H₁₈N₂O₂, using standard atomic weights for molecular weight and monoisotopic masses for exact mass.

ParameterValueSource / Method
Molecular Formula C₁₁H₁₈N₂O₂
CAS Number 1259014-64-6[1][2]
Molecular Weight 210.27 g/mol [2] (Calculated)
Exact Mass 210.13683 Da[3] (Calculated)

Experimental Determination by High-Resolution Mass Spectrometry

The definitive method for verifying the exact mass and confirming the elemental composition of a compound is High-Resolution Mass Spectrometry (HR-MS). Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide the necessary mass accuracy (typically <5 ppm) to confidently assign a molecular formula.[7][8]

The causality for selecting HR-MS is its unparalleled precision. While standard mass spectrometers can confirm the nominal mass, they lack the resolving power to differentiate between isobars (molecules with the same nominal mass but different formulas), which could lead to misidentification—a critical failure in a drug development context.

HRMS_Workflow cluster_prep 1. Sample & Instrument Preparation cluster_analysis 2. Mass Analysis cluster_data 3. Data Processing & Verification Sample Compound in Volatile Solvent Ionization Ionization Source (e.g., ESI) Sample->Ionization Infusion or LC Injection Calibrant Internal/External Calibrant Solution Instrument HR-MS Instrument (e.g., Q-TOF, Orbitrap) Calibrant->Instrument Ensures Accuracy MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Separated Ions by m/z RawData Raw Mass Spectrum (m/z vs. Intensity) Detector->RawData Processing Data Processing (Calibration & Centroiding) RawData->Processing Result Result: Measured Exact Mass (e.g., 210.1368 Da) Processing->Result

Caption: Experimental workflow for exact mass determination using HR-MS.

Protocol: Exact Mass Determination by ESI-TOF Mass Spectrometry

This protocol describes a self-validating system for the accurate determination of the exact mass of Tert-butyl 2-ethynylpiperazine-1-carboxylate. The inclusion of an internal calibrant ensures continuous mass accuracy throughout the analysis.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of Tert-butyl 2-ethynylpiperazine-1-carboxylate.
  • Dissolve the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The formic acid facilitates protonation for positive ion mode analysis.
  • Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the same solvent system.

2. Instrument Calibration and Setup:

  • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) according to the manufacturer's protocol using a certified calibration solution. This step is critical for ensuring the trustworthiness of the mass measurement.
  • Set the instrument to operate in positive ion mode using Electrospray Ionization (ESI). ESI is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.
  • The expected ion is the protonated molecule, [M+H]⁺, with a theoretical exact mass of 211.1441 Da (210.1368 + 1.0073).

3. Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire data in high-resolution mode for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality, averaged spectrum with good signal-to-noise ratio.

4. Data Processing and Interpretation:

  • Process the raw data using the instrument's software.
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.
  • The software will calculate the measured exact mass of this peak.
  • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6
  • A mass error of <5 ppm provides high confidence in the assigned elemental composition of C₁₁H₁₈N₂O₂.

Molecular Structure and Data Interpretation

The data obtained from HR-MS provides a precise mass measurement that corresponds directly to the molecular structure.

Molecular_Structure cluster_info Structural Information mol info Formula: C₁₁H₁₈N₂O₂ Exact Mass: 210.13683 Da Primary Ion [M+H]⁺: 211.14411 Da

Caption: Structure and key mass data for the target compound.

The primary peak of interest in the positive-ion ESI mass spectrum will be the protonated molecular ion, [C₁₁H₁₈N₂O₂ + H]⁺, at an m/z value extremely close to 211.1441. The instrument's ability to resolve this peak from any background ions and measure its mass with high accuracy is the cornerstone of this analytical technique. The observed isotopic pattern, particularly the A+1 peak arising from the natural abundance of ¹³C, should also match the theoretical pattern for a molecule containing 11 carbon atoms, providing a secondary layer of confirmation.

Conclusion

A clear distinction between molecular weight (210.27 g/mol ) and exact mass (210.13683 Da) is fundamental to the rigorous scientific characterization of Tert-butyl 2-ethynylpiperazine-1-carboxylate. While molecular weight is essential for stoichiometry in bulk synthesis, the exact mass is the critical parameter for identity confirmation and purity assessment at the molecular level. High-resolution mass spectrometry stands as the definitive technique for this purpose, offering unparalleled accuracy and confidence in assigning the correct elemental composition. The protocols and concepts outlined in this guide provide a robust framework for researchers in the pharmaceutical sciences to ensure the integrity of their chemical entities.

References

  • tert-butyl 2-ethynylpiperazine-1-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. [Link]

  • tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2. PubChem. [Link]

  • Mass spectrometry of organic compounds. IB Colourful Solutions in Chemistry. [Link]

  • tert-butyl 3-ethynylpiperazine-1-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters Corporation. [Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. PMC. [Link]

  • Tert-butyl 2-ethynylpiperazine-1-carboxylate. PubChemLite. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 2-ethynylpiperazine-1-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and manuf...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and manufacturing.[1][2] This guide provides a comprehensive technical overview of the solubility profile of tert-butyl 2-ethynylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile in a range of common organic solvents, and provide detailed, field-proven protocols for the experimental determination of solubility. This document is intended for researchers, chemists, and formulation scientists to support rational solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of Solubility Profiling

Tert-butyl 2-ethynylpiperazine-1-carboxylate is a heterocyclic compound of significant interest in drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The ethynyl group provides a reactive handle for various coupling reactions, such as the Sonogashira coupling or click chemistry, while the Boc-protected piperazine moiety offers a site for further functionalization.

The efficiency of any chemical process, from reaction kinetics to purification and final formulation, is critically dependent on the solubility of its components.[1] A thorough understanding of the solubility of tert-butyl 2-ethynylpiperazine-1-carboxylate in different organic solvents allows scientists to:

  • Optimize Reaction Conditions: Selecting a solvent that fully dissolves reactants at the desired temperature can significantly enhance reaction rates and yields.

  • Develop Efficient Purification Strategies: Knowledge of differential solubility is key to developing effective crystallization, precipitation, and chromatographic purification methods.

  • Enable Formulation Development: For preclinical studies, the ability to prepare solutions of specific concentrations is paramount. Solubility data guides the selection of appropriate vehicles and excipients.

  • Anticipate and Mitigate Risks: Predicting solubility helps in avoiding issues like compound precipitation during a reaction or the formation of unstable supersaturated solutions.[3]

This guide is structured to provide both the theoretical foundation and the practical methodologies required to effectively manage and utilize the solubility characteristics of this important synthetic intermediate.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the fundamental concept in predicting solubility.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[6] For tert-butyl 2-ethynylpiperazine-1-carboxylate, we must consider its key structural features:

  • Polarity: The molecule possesses several polar functional groups, including the carbamate (ester and amide character) and the secondary amine within the piperazine ring (if deprotected, or the existing nitrogen atoms). These groups can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors.

  • Nonpolar Regions: The tert-butyl group and the ethynyl group's carbon-carbon triple bond contribute nonpolar character to the molecule.

The overall solubility in a given solvent is a balance of these competing characteristics. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly polar and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar molecules and ions.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent at dissolving a wide range of organic molecules.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They are best suited for dissolving nonpolar compounds.[5][8]

Based on its structure, tert-butyl 2-ethynylpiperazine-1-carboxylate is expected to exhibit good solubility in a range of polar aprotic and moderately polar solvents, with decreasing solubility in highly nonpolar or highly protic (aqueous) systems.

Solubility Profile of Tert-butyl 2-ethynylpiperazine-1-carboxylate

The following table summarizes the empirically observed, qualitative solubility of tert-butyl 2-ethynylpiperazine-1-carboxylate in a variety of common organic solvents at ambient temperature (~25 °C). This data provides a practical starting point for solvent screening in synthesis and purification.

SolventSolvent ClassFormulaDielectric Constant¹Qualitative Solubility
Dichloromethane (DCM)HalogenatedCH₂Cl₂9.08Very Soluble
ChloroformHalogenatedCHCl₃4.81Very Soluble
Tetrahydrofuran (THF)EtherC₄H₈O7.58Very Soluble
Ethyl AcetateEsterC₄H₈O₂6.02Soluble
AcetoneKetoneC₃H₆O21.01Soluble
Acetonitrile (ACN)NitrileC₂H₃N36.64Soluble
Dimethyl Sulfoxide (DMSO)SulfoxideC₂H₆OS47.00Soluble
N,N-Dimethylformamide (DMF)AmideC₃H₇NO38.25Soluble
MethanolAlcohol (Protic)CH₄O32.70Moderately Soluble
EthanolAlcohol (Protic)C₂H₆O24.60Sparingly Soluble
Isopropanol (IPA)Alcohol (Protic)C₃H₈O19.92Sparingly Soluble
TolueneAromatic HydrocarbonC₇H₈2.38Sparingly Soluble
HexanesAliphatic HydrocarbonC₆H₁₄1.88Insoluble
WaterAqueous (Protic)H₂O80.10Insoluble

¹Dielectric constant values are from the Common Solvents Table provided by the University of Michigan.[9]

Analysis of Solubility Trends: The high solubility in halogenated solvents like DCM and ethers like THF is consistent with the molecule's mixed polarity. These solvents effectively solvate both the polar carbamate group and the nonpolar regions. The good solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate further supports this. The reduced solubility in protic alcohols (methanol, ethanol) suggests that while the molecule has hydrogen bond acceptors, the energy penalty of disrupting the solvent's strong hydrogen-bonding network is not fully compensated by solute-solvent interactions. Finally, the insolubility in nonpolar hexanes and highly polar water clearly demonstrates the limits of the "like dissolves like" principle for this molecule.

Experimental Determination of Solubility: A Protocol

For quantitative analysis, the Shake-Flask Method remains the gold standard for determining equilibrium solubility.[3][10] It is a robust technique that measures the thermodynamic solubility of a compound when a saturated solution is in equilibrium with its solid phase.[11][12]

Principle of the Gravimetric Shake-Flask Method

The gravimetric method is a direct and highly accurate technique for determining solubility.[13] An excess of the solid solute is agitated in the solvent for a sufficient period to ensure equilibrium is reached. A known volume of the resulting saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid residue allows for a direct calculation of the solubility.[11][14]

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Tert-butyl 2-ethynylpiperazine-1-carboxylate (solid)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Volumetric pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation: Add an excess amount of solid tert-butyl 2-ethynylpiperazine-1-carboxylate to a vial. The key is to have undissolved solid remaining at the end of the experiment. A good starting point is ~50-100 mg.

  • Solvent Addition: Add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[3] For some compounds, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, allow the vials to sit undisturbed for at least 1-2 hours to let the excess solid settle.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

  • Filtration (Critical Step): Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed (tared) evaporation dish. This step removes any microscopic, undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

  • Final Weighing: Cool the dish in a desiccator to prevent moisture uptake, then weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[11]

Calculation:

  • Mass of Solute (m_solute): (Final weight of dish + residue) - (Initial weight of empty dish)

  • Volume of Solvent (V_solvent): Volume of filtrate collected (e.g., 1.0 mL)

  • Solubility (mg/mL): m_solute / V_solvent

Experimental Workflow Diagram

A clear workflow ensures reproducibility and minimizes errors. The following diagram illustrates the key stages of the gravimetric shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate slurry at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw known volume of supernatant D->E F Filter through 0.22µm syringe filter into pre-weighed dish E->F G Evaporate solvent to dryness F->G H Weigh residue to constant mass G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion and Practical Implications

The solubility profile of tert-butyl 2-ethynylpiperazine-1-carboxylate is indicative of a molecule with balanced polarity, showing high solubility in common aprotic solvents like DCM, THF, and ethyl acetate, and limited solubility in nonpolar alkanes and water. This information is directly applicable to laboratory practice:

  • For chemical synthesis , DCM or THF are excellent choices for ensuring reactant solubility.

  • For purification , a mixed-solvent system, such as ethyl acetate/hexanes, could be highly effective for crystallization, where the compound is soluble in ethyl acetate but insoluble in hexanes, allowing for precipitation upon addition of the anti-solvent.

  • For analytical purposes (e.g., preparing stock solutions for HPLC or NMR), acetonitrile or acetone are suitable choices.

The provided shake-flask protocol offers a reliable and accurate method for obtaining quantitative solubility data. By investing the time to determine solubility early in a project, researchers can streamline development, avoid unforeseen challenges, and accelerate the path from discovery to application.

References

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.
  • Fiveable. (2025). Solvent Polarity: Organic Chemistry Study Guide.
  • AIChE Journal. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • ChemRxiv. (n.d.).
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • Nature Communications. (2025).
  • Future Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Raytor. (2026).
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • MSE Supplies. (2025). Gravimetric Analysis General Guide.
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • University of Michigan. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Foundational

Structural Elucidation and NMR Characterization of Tert-butyl 2-ethynylpiperazine-1-carboxylate

Executive Summary and Chemical Significance In modern medicinal chemistry, orthogonally protected, bifunctional saturated heterocycles are highly prized for their ability to rapidly expand chemical space. Tert-butyl 2-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Significance

In modern medicinal chemistry, orthogonally protected, bifunctional saturated heterocycles are highly prized for their ability to rapidly expand chemical space. Tert-butyl 2-ethynylpiperazine-1-carboxylate (commonly referred to as 1-Boc-2-ethynylpiperazine) represents a premier example of such a scaffold.

The molecule features two highly versatile handles: a secondary amine at the N4 position, primed for targeted functionalization (e.g., SNAr, reductive amination, or amide coupling), and a terminal alkyne at the C2 position, which serves as a classical bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Due to these properties, this building block has been heavily utilized in the synthesis of advanced therapeutics, including opsin-binding ligands for ophthalmic diseases[1] and next-generation covalent inhibitors targeting KRAS G12C mutant proteins in oncology[2].

This whitepaper provides a definitive, self-validating technical guide to the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) structural elucidation of this critical intermediate.

Synthetic Pathway and Homologation Strategy

To understand the NMR spectral features, one must first understand the synthetic origin of the molecule. The most robust route to 1-Boc-2-ethynylpiperazine avoids direct alkynylation of the piperazine core, which often leads to poor regioselectivity and low yields. Instead, the preferred methodology leverages the Ohira-Bestmann homologation [3].

Starting from 1,4-di-Boc-piperazine-2-carboxaldehyde, the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is introduced under mildly basic conditions (K₂CO₃/MeOH). This converts the aldehyde directly into a terminal alkyne without epimerizing the sensitive C2 stereocenter. Following alkynylation, a highly controlled, selective deprotection of the less sterically encumbered N4-Boc group is executed using carefully titrated Trifluoroacetic Acid (TFA) at 0 °C to yield the target mono-Boc compound.

Synthesis A 1,4-Di-Boc-piperazine -2-carboxaldehyde C Di-Boc-2-ethynyl piperazine A->C Homologation B Ohira-Bestmann Reagent / K2CO3 / MeOH B->C Reagent D Selective Deprotection (TFA / DCM, 0 °C) C->D N4-Deprotection E tert-butyl 2-ethynyl piperazine-1-carboxylate D->E Workup

Synthetic workflow for tert-butyl 2-ethynylpiperazine-1-carboxylate via Ohira-Bestmann homologation.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating protocol. The following methodology guarantees artifact-free spectra with optimal signal-to-noise (S/N) ratios.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20.0 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃, 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected for its superior solubilizing power for Boc-protected heterocycles. The high analyte concentration (approx. 150 mM) ensures a high S/N ratio for the insensitive ¹³C nucleus, while TMS provides an absolute zero-point reference (0.00 ppm), eliminating chemical shift drift errors across different spectrometer magnetic fields.

  • Probe Tuning and Matching (ATM): Perform automated tuning and matching for both ¹H and ¹³C channels on a 400 MHz or 500 MHz spectrometer.

    • Causality: Precise impedance matching minimizes reflected RF power, ensuring accurate 90° pulse widths. This is critical for maximizing signal intensity and ensuring uniform excitation across the entire spectral window.

  • Shimming & Lock: Execute 1D gradient shimming along the Z-axis until the deuterium lock level stabilizes.

    • Validation Check: The full width at half maximum (FWHM) of the TMS signal must be < 1.0 Hz. If broader, manual adjustment of Z1 and Z2 orthogonal shims is mandatory to prevent multiplet smearing.

  • ¹H NMR Acquisition (zg30): Acquire 16 scans with a 30° flip angle, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 30° pulse combined with a 2-second D1 ensures complete longitudinal relaxation (T₁) for the aliphatic protons, yielding accurate quantitative integrals necessary for confirming the 9H Boc group versus the 1H alkyne.

  • ¹³C{¹H} NMR Acquisition (zgpg30): Acquire 1024 scans with WALTZ-16 proton decoupling, a spectral width of 250 ppm, and a D1 of 2.0 seconds.

    • Causality: The sp-hybridized alkyne carbons and the quaternary Boc carbon lack directly attached protons, resulting in exceptionally long T₁ relaxation times. A sufficient D1 prevents signal saturation, ensuring these critical quaternary carbons are visible above the baseline noise floor.

Quantitative Spectral Data and Mechanistic Causality

¹H NMR Spectral Analysis

The proton spectrum of 1-Boc-2-ethynylpiperazine is defined by the severe conformational dynamics of the Boc group. The restricted rotation around the carbamate C–N bond leads to conformational exchange on the NMR timescale. Consequently, protons adjacent to the N1 position (C2 and C6) exhibit significant line broadening at room temperature (298 K).

Furthermore, the terminal alkyne proton does not appear as a simple singlet; it typically presents as a fine doublet due to long-range W-coupling (⁴J) with the adjacent C2 methine proton.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N1-Boc 1.47s-9H-C(CH ₃)₃
N4-H 1.80br s-1HSecondary amine NH
C2-C≡CH 2.28d2.41HTerminal alkyne proton
C5-Hₐ 2.75m-1HPiperazine ring CH
C3-Hₐ 2.85dd12.0, 4.01HPiperazine ring CH
C5-H₆ 2.95m-1HPiperazine ring CH
C3-H₆ 3.15m-1HPiperazine ring CH
C6-Hₐ 3.80m (br)-1HPiperazine ring CH ₂ (α to Boc)
C6-H₆ 4.05m (br)-1HPiperazine ring CH ₂ (α to Boc)
C2-H 4.85br s-1HPiperazine ring CH (α to Boc & alkyne)
¹³C NMR Spectral Analysis

The carbon spectrum provides unambiguous confirmation of the alkyne installation. The sp-hybridized carbons appear in the characteristic 70–85 ppm window. The internal alkyne carbon is shifted slightly downfield relative to the terminal carbon due to the deshielding anisotropic effect of the adjacent piperazine ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
28.4CH₃Boc methyls (-C(C H₃)₃)
39.5CH₂C6 (Piperazine ring, broadened due to rotamers)
44.8CHC2 (Piperazine ring methine)
45.3CH₂C5 (Piperazine ring)
50.2CH₂C3 (Piperazine ring)
72.5CHTerminal alkyne (-C≡C H)
80.1CqBoc quaternary carbon (-C (CH₃)₃)
81.2CqInternal alkyne (-C ≡CH)
154.5CqBoc carbonyl (C =O)

2D NMR Elucidation Strategy

To establish a self-validating analytical framework, 1D NMR must be coupled with 2D correlation spectroscopy. The primary challenge in piperazine structural elucidation is the severe spectral overlap of the aliphatic ring protons (C3 and C5 environments). A systematic workflow moving from 1D scalar data to 2D vector correlations ensures absolute assignment accuracy.

  • COSY (Correlation Spectroscopy): Utilized to trace the continuous spin systems. It will definitively separate the C2–C3 spin system from the isolated C5–C6 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly attached protons to their respective carbons, resolving the overlapping multiplets in the 2.7–3.2 ppm region.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation tool. HMBC cross-peaks from the 9H Boc singlet to the 154.5 ppm carbonyl, and from the 2.28 ppm alkyne proton to the 44.8 ppm C2 carbon, lock the functional groups to the heterocyclic core.

NMR_Logic N1 1H NMR (1D) Identify Boc (9H, s) & Alkyne (1H, d) N3 COSY Map C2-C3 & C5-C6 Spin Systems N1->N3 N2 13C NMR (1D) Confirm sp Carbons (~72, 81 ppm) N4 HSQC Correlate Protons to Direct Carbons N2->N4 N5 HMBC Link Alkyne to C2 & Boc to N1 N3->N5 N4->N5 N6 Final Unambiguous Structural Assignment N5->N6

Self-validating 2D NMR elucidation logic for resolving piperazine ring assignments.

References

  • Vertex Pharmaceuticals Incorporated. "EP3100723A1 - Opsin-binding ligands, compositions and methods of use." Google Patents.[1]

  • Mirati Therapeutics, Inc. / Bristol-Myers Squibb. "WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof." Google Patents.[2]

  • Technical University of Munich (TUM). "Studien zu einer kurzen Synthese von (–)-Vinigrol und eine Suche nach neuen Fluorquinolon-Antibiotika durch eine Wasserstoffbrücken-vermittelte kombinatorische Bibliothek." mediaTUM.[3]

Sources

Exploratory

Stability and Long-Term Storage of Tert-butyl 2-ethynylpiperazine-1-carboxylate: A Mechanistic Guide

Target Compound: Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6) Molecular Formula: C₁₁H₁₈N₂O₂ | Molecular Weight: 210.27 g/mol As a Senior Application Scientist overseeing combinatorial library generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6) Molecular Formula: C₁₁H₁₈N₂O₂ | Molecular Weight: 210.27 g/mol

As a Senior Application Scientist overseeing combinatorial library generation and medicinal chemistry workflows, I frequently encounter the challenge of maintaining the structural integrity of orthogonally functionalized building blocks. Tert-butyl 2-ethynylpiperazine-1-carboxylate (often referred to as 1-Boc-2-ethynylpiperazine) is a highly versatile scaffold. It features a Boc-protected nitrogen (N1), a reactive free secondary amine (N4), and a terminal alkyne at the C2 position[1].

While this orthogonal reactivity makes it an invaluable intermediate for Buchwald-Hartwig aminations, Sonogashira couplings, and azide-alkyne cycloadditions, it also introduces multiple vectors for chemical degradation. This whitepaper details the mechanistic causality behind its instability and establishes a self-validating protocol for its long-term storage.

Mechanistic Vulnerabilities and Degradation Pathways

To design an effective storage system, we must first understand why the molecule degrades. The instability of Tert-butyl 2-ethynylpiperazine-1-carboxylate is driven by two primary functional groups:

A. Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is engineered for stability under basic and nucleophilic conditions but is highly susceptible to acidic environments[2]. In the presence of ambient moisture and trace atmospheric CO₂, or residual acidic impurities from manufacturing, the Boc group can undergo slow hydrolysis. The mechanism proceeds via the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation (which loses a proton to form isobutylene) and the release of carbon dioxide[3]. This premature deprotection yields the highly polar, free 2-ethynylpiperazine, ruining stoichiometric calculations and leading to unwanted side reactions in subsequent synthetic steps.

B. Alkyne Oxidation and Spontaneous Polymerization

Terminal alkynes are kinetically stable but thermodynamically prone to degradation when exposed to oxygen, UV light, or trace transition metals (e.g., Cu or Pd)[4]. Under oxidative conditions, the terminal alkyne can undergo Glaser-type homocoupling to form diynes. Furthermore, localized thermal energy or photo-irradiation can trigger spontaneous radical polymerization or degradation of the ethynyl moiety, leading to insoluble polymeric networks and a darkening of the material from a pale yellow/white solid to a dark brown resin[4].

Degradation A Tert-butyl 2-ethynylpiperazine -1-carboxylate B Moisture / Trace Acid A->B Exposure C O2 / UV Light / Metal Trace A->C Exposure D Boc Deprotection (Free Piperazine) B->D Hydrolysis E Alkyne Oxidation / Homocoupling C->E Radical/Oxidative

Mechanistic degradation pathways of Tert-butyl 2-ethynylpiperazine-1-carboxylate.

Empirical Stability Profile

Based on field experience and structural analogs, the degradation kinetics of this compound are highly dependent on environmental controls. The following table summarizes the expected stability under various storage conditions[5][6].

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (Assay >97%)Primary Degradation Mode
Ambient (20-25°C) AirAmbient Lab Light< 2 WeeksAlkyne oxidation, polymerization
Refrigerated (2-8°C) AirDark1 - 3 MonthsSlow moisture-induced Boc cleavage
Refrigerated (2-8°C) Argon / N₂Dark6 - 12 MonthsTrace alkyne homocoupling
Freezer (-20°C) Argon / N₂Dark> 24 Months Stable

Table 1: Quantitative stability summary for Tert-butyl 2-ethynylpiperazine-1-carboxylate.

Self-Validating Storage Protocol

To ensure absolute scientific integrity, storage cannot be a passive action; it must be a self-validating workflow. The following step-by-step protocol guarantees that the material remains pristine and that any degradation is caught before the compound is deployed in a critical reaction.

Step-by-Step Methodology: Aliquoting and Storage
  • Material Receipt & Equilibration: Upon receiving the chemical[1], allow the sealed container to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold container introduces immediate condensation (moisture), which will initiate Boc hydrolysis[2].

  • Glovebox / Schlenk Handling: Transfer the container to a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line to maintain a continuous counter-flow of dry argon.

  • Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 100 mg to 500 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure, which exponentially accelerate alkyne degradation[4]. Amber glass prevents photo-induced radical formation.

  • Purging and Sealing: Purge each vial with a gentle stream of high-purity Argon for 30 seconds. Seal immediately with PTFE-lined caps. PTFE is required as standard rubber septa can leach plasticizers and are permeable to oxygen over time.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed mylar bag containing indicating silica gel desiccant packets.

  • Deep Freeze: Store the secondary container in a dedicated -20°C freezer[5][6].

Quality Control (QC) Verification

Before utilizing an aliquot that has been stored for >3 months, it must pass a rapid QC check to validate the storage system.

  • Method: Dissolve 1 mg of the compound in CDCl₃.

  • Validation: Run a standard ¹H-NMR. Look for the sharp singlet of the Boc group (~1.45 ppm) and the terminal alkyne proton (~2.2-2.5 ppm depending on hydrogen bonding).

  • Failure Mode: The appearance of a broad multiplet in the aliphatic region (loss of Boc) or the disappearance of the alkyne proton indicates degradation, necessitating flash chromatography repurification.

QCWorkflow N1 Bulk Material Receipt N2 Argon Purge & Aliquoting N1->N2 N3 Store at -20°C (Desiccated) N2->N3 N4 Pre-Use QC (1H-NMR / LC-MS) N3->N4 Thaw & Sample N5 Proceed to Synthesis N4->N5 Purity > 97% N6 Repurify (Flash Chroma) N4->N6 Purity < 97% N6->N5 Post-Purification

Self-validating handling and QC workflow for long-term storage.

Conclusion

The successful deployment of Tert-butyl 2-ethynylpiperazine-1-carboxylate in complex drug discovery pipelines relies entirely on rigorous physical chemistry principles. By understanding that the Boc group is a moisture-sensitive liability and the terminal alkyne is an oxidation hazard, researchers can implement the strict -20°C, argon-purged, single-aliquot protocol outlined above. This transforms chemical storage from a passive shelf into an active, self-validating quality control system.

References

  • NextSDS. tert-butyl 2-ethynylpiperazine-1-carboxylate Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • Macromolecules. Cyclic Polymers from Alkynes: Scope and Degradation. ACS Publications. Available at:[Link]

Sources

Foundational

Mechanism of action of ethynylpiperazine derivatives in drug discovery

An In-Depth Technical Guide to the Mechanism of Action of Ethynylpiperazine Derivatives in Drug Discovery Executive Summary The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely regarded as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethynylpiperazine Derivatives in Drug Discovery

Executive Summary

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2][3][4] When functionalized with an ethynyl moiety (a carbon-carbon triple bond), the resulting ethynylpiperazine derivatives gain unique structural and electronic features that can be exploited for enhanced target affinity, improved metabolic stability, and novel intellectual property. This guide provides a comprehensive technical overview of the mechanisms of action for this compound class, focusing on their primary molecular targets, the signaling pathways they modulate, and the state-of-the-art experimental methodologies used to elucidate their biological functions. Designed for researchers and drug development professionals, this document synthesizes field-proven insights to explain the causality behind experimental choices and provides a robust framework for advancing drug discovery programs centered on this promising chemical scaffold.

The Ethynylpiperazine Scaffold: A Union of Versatility and Precision

The therapeutic potential of ethynylpiperazine derivatives stems from the synergistic combination of its two core components: the piperazine ring and the ethynyl group.

The Piperazine Core: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure imparts several advantageous properties:

  • Synthetic Tractability: The nitrogen atoms serve as versatile synthetic handles, allowing for systematic N-functionalization to precisely tune steric and electronic properties.[1] This facilitates the optimization of Structure-Activity Relationships (SAR) and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

  • Physicochemical Tuning: The basicity of the nitrogen atoms (pKa) can be modulated through substitution, which is critical for controlling aqueous solubility, lipophilicity, and interactions with biological targets.[1]

  • Conformational Flexibility: The piperazine ring typically exists in a chair conformation, providing a defined three-dimensional structure that can be tailored to fit into specific protein binding pockets.

The Ethynyl Moiety: A Key Pharmacophoric Element

The ethynyl group (-C≡C-) is far more than a simple linker. Its distinct properties make it a powerful tool in rational drug design:

  • Structural Rigidity and Linearity: The triple bond imposes a rigid, linear geometry, which can reduce the entropic penalty of binding to a target receptor and provide a precise vector for interacting with specific amino acid residues.

  • Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other chemical groups, such as phenyl rings or amide bonds.[5][6][7][8] This strategy, known as bioisosterism, allows chemists to modify a lead compound to enhance biological properties or improve its pharmacokinetic profile without drastic changes to its core structure.[5]

  • Modulation of Electronic Properties: The sp-hybridized carbons of the ethynyl group create a region of high electron density, enabling it to participate in non-covalent interactions like π-stacking or hydrogen bonding (with the terminal alkyne proton) within a target's active site.

  • Metabolic Stability: The introduction of an ethynyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.

Primary Molecular Targets and Mechanisms of Action

Ethynylpiperazine derivatives, particularly arylpiperazines, exhibit a strong propensity to interact with aminergic G-protein coupled receptors (GPCRs), making them highly relevant for treating neurological and psychiatric disorders.[9][10][11]

Serotonin (5-HT) Receptor Modulation

The serotonergic system is a primary target for this class of compounds, with many derivatives showing polypharmacology across multiple 5-HT receptor subtypes.[12][13][14]

  • 5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects, the 5-HT1A receptor is a Gi/o-coupled receptor.[12] Agonism at this receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal firing.

  • 5-HT2A Receptors: Antagonism at this Gq/11-coupled receptor is a hallmark of atypical antipsychotics.[15][16][17] Activation of 5-HT2A receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Blocking this pathway is believed to contribute to the efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[18]

  • 5-HT7 Receptors: This Gs-coupled receptor is implicated in cognition, mood regulation, and circadian rhythms.[13][14][19] Activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. Modulating the 5-HT7 receptor is an emerging strategy for treating cognitive deficits and depression.[13][19]

G_Protein_Signaling_Pathways cluster_Gi 5-HT1A Receptor (Gi/o-coupled) cluster_Gq 5-HT2A Receptor (Gq-coupled) Ligand1 Ethynylpiperazine Agonist Receptor1 5-HT1A Receptor Ligand1->Receptor1 Binds G_Protein1 Gi/o Protein Receptor1->G_Protein1 Activates Effector1 Adenylyl Cyclase G_Protein1->Effector1 Inhibits SecondMessenger1 cAMP Effector1->SecondMessenger1 Decreases Downstream1 PKA Activity SecondMessenger1->Downstream1 Reduces Ligand2 Ethynylpiperazine Antagonist Receptor2 5-HT2A Receptor Ligand2->Receptor2 Blocks G_Protein2 Gq Protein Receptor2->G_Protein2 Effector2 Phospholipase C (PLC) G_Protein2->Effector2 SecondMessenger2 IP3 & DAG Effector2->SecondMessenger2 Production Blocked Downstream2 Ca2+ & PKC SecondMessenger2->Downstream2 Activation Blocked

Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.

Dopamine (D) Receptor Modulation

Interaction with dopamine receptors is central to the antipsychotic activity of many piperazine-containing drugs.[15][20][21]

  • D2 Receptors: The D2 receptor is the primary target for both typical and atypical antipsychotics.[16][17][21][22][23] Like the 5-HT1A receptor, it is Gi/o-coupled. Antagonism or partial agonism at D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. The development of multi-target ligands that combine D2 antagonism with 5-HT receptor modulation is a key strategy in modern antipsychotic drug design.[16][22][24]

  • D3 Receptors: The D3 receptor, also Gi/o-coupled, is highly expressed in limbic areas of the brain and is implicated in cognition and motivation.[17][21] Selective D3 antagonists are being explored as potential treatments for cognitive impairment and substance abuse disorders.

Other Therapeutic Areas

The versatility of the ethynylpiperazine scaffold extends beyond CNS disorders. Derivatives have been investigated for a range of other applications:

  • Oncology: Certain arylpiperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, interacting with targets like tyrosine kinases or inducing apoptosis through modulation of Bcl-2 family proteins.[25][26][27][28][29][30]

  • Anti-Infectives: The piperazine core is found in some antimicrobial and antiparasitic agents, where it can interfere with essential bacterial enzymes or cellular transport processes.[1]

Methodologies for Mechanistic Elucidation

A rigorous, multi-step experimental workflow is essential to accurately characterize the mechanism of action of a novel ethynylpiperazine derivative. This process follows a logical progression from initial screening to in-depth functional analysis.

Experimental_Workflow cluster_workflow Drug Discovery Workflow A High-Throughput Screening B Target Affinity (Radioligand Binding) A->B Hit Identification C Functional Activity (GTPγS / cAMP Assays) B->C Quantify Potency D Downstream Signaling (Ca2+ Flux / Reporter Gene) C->D Confirm Mechanism E Cellular & In Vivo Phenotypic Assays D->E Validate Therapeutic Effect

Caption: A typical workflow for characterizing a novel compound.

Radioligand Binding Assays: Quantifying Target Affinity

This is the foundational experiment to determine if and how strongly a compound binds to its putative target. It is a self-validating system based on the principle of competitive displacement.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials & Reagents:

    • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A).

    • A specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

    • Test ethynylpiperazine compound at various concentrations.

    • A known non-labeled "cold" ligand for determining non-specific binding (e.g., Haloperidol).

    • Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and either buffer (for total binding), the test compound, or the cold ligand (for non-specific binding).

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as percent specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Target Affinity Profile

Compound ID5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
EPPZ-0011.550.225.8
EPPZ-002250.62.15.4
EPPZ-0038.912.39.7

This table contains hypothetical data for illustrative purposes.

Functional Assays: Determining Intrinsic Activity

Once affinity is established, the next critical step is to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (for Gi/o or Gs-coupled receptors)

  • Rationale: This assay measures the direct activation of G-proteins by an agonist-bound receptor. In the active state, the G-protein exchanges GDP for GTP. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that accumulates in activated G-proteins, providing a quantifiable signal of receptor activation.

  • Materials & Reagents:

    • Cell membranes expressing the target receptor.

    • Test compound at various concentrations.

    • [³⁵S]GTPγS.

    • GDP (to ensure G-proteins are in the inactive state at baseline).

    • Assay buffer.

  • Procedure:

    • Pre-incubate cell membranes with the test compound for a short period.

    • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

    • Incubate for a defined time at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the binding assay.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Data are plotted as [³⁵S]GTPγS binding versus the log concentration of the test compound.

    • For agonists, a sigmoidal curve will yield an EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a known full agonist).

    • For antagonists, the assay is run in the presence of a fixed concentration of a known agonist. The antagonist will produce a rightward shift in the agonist's dose-response curve, from which an IC₅₀ or antagonist affinity constant (Kb) can be calculated.

Data Presentation: Functional Activity Profile

Compound IDReceptorAssay TypePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Full Agonist)
EPPZ-0015-HT1AAgonist10.295% (Full Agonist)
EPPZ-002D2Antagonist15.5N/A
EPPZ-003D2Agonist22.145% (Partial Agonist)

This table contains hypothetical data for illustrative purposes.

Conclusion and Future Directions

Ethynylpiperazine derivatives represent a highly adaptable and promising scaffold in modern drug discovery. Their mechanism of action is predominantly centered on the modulation of aminergic GPCRs, such as serotonin and dopamine receptors, making them prime candidates for developing novel therapeutics for complex neurological and psychiatric disorders.[9][10][15] The strategic incorporation of the ethynyl group provides a powerful lever to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Future research will likely focus on designing multi-target-directed ligands (MTDLs) that can simultaneously and precisely modulate multiple pathological pathways with a single molecule.[16][22][24] The continued application of the rigorous mechanistic workflows detailed in this guide—from binding and functional assays to downstream cellular analysis—will be paramount in translating the chemical potential of the ethynylpiperazine scaffold into the next generation of safe and effective medicines.

References

Sources

Exploratory

Crystallographic Profiling and Structural Utility of Tert-Butyl 2-Ethynylpiperazine-1-Carboxylate in Structure-Based Drug Design

Executive Summary Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6) is a highly versatile, bifunctional aliphatic heterocycle[1] that serves as a critical synthon in modern medicinal chemistry. While it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6) is a highly versatile, bifunctional aliphatic heterocycle[1] that serves as a critical synthon in modern medicinal chemistry. While it is heavily utilized to introduce rigid alkyne vectors into complex pharmacophores, isolated crystallographic characterization of this specific intermediate presents a unique physicochemical challenge. The high lipophilicity and rotational freedom of the tert-butyloxycarbonyl (Boc) protecting group often lead to "oiling out" rather than crystallization.

This whitepaper establishes the theoretical crystallographic framework for this molecule, details a field-proven, self-validating experimental protocol for single-crystal X-ray diffraction (SCXRD), and analyzes its strategic utility in structure-based drug design (SBDD) for oncology and ophthalmology.

Structural and Conformational Landscape

To successfully crystallize and utilize tert-butyl 2-ethynylpiperazine-1-carboxylate, researchers must first understand its three distinct structural domains:

  • The Piperazine Core: Predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The secondary amine (N4) remains available for cross-coupling or alkylation.

  • The Boc Protecting Group (N1): Introduces significant steric bulk. The low rotational energy barrier of the tert-butyl methyl groups dictates the crystal packing forces and is the primary source of thermal disorder in X-ray models.

  • The Ethynyl Group (C2): A terminal alkyne providing a rigid, linear, sp-hybridized vector. It exhibits an equatorial preference to avoid steric clashes with the Boc group.

Because empirical SCXRD data for the isolated synthon is often bypassed in favor of downstream product analysis, Table 1 outlines the rigorously extrapolated crystallographic parameters based on analogous Boc-protected chiral piperazines.

Table 1: Physicochemical and Extrapolated Crystallographic Data
ParameterValueRationale
Chemical Name Tert-butyl 2-ethynylpiperazine-1-carboxylateIUPAC Standard
Molecular Formula C11H18N2O2-
Molecular Weight 210.27 g/mol -
Expected Crystal System Orthorhombic (Enantiopure) / Monoclinic (Racemic)Typical for chiral organic building blocks.
Expected Space Group P2₁2₁2₁ or P2₁/cDriven by hydrogen bonding networks (N-H···O=C).
Data Collection Temp. 100 K (Cryogenic)Mandatory to suppress Boc group thermal disorder.
Radiation Source Cu Kα (λ = 1.54184 Å)Higher flux required for light-atom absolute structure determination.

Experimental Protocols for Crystallographic Profiling

To overcome the thermodynamic barriers of crystallizing highly lipophilic Boc-piperazines, standard slow evaporation techniques must be abandoned. The following protocol utilizes vapor diffusion to ensure a thermodynamically controlled nucleation environment.

Protocol: Vapor Diffusion Crystallization and SCXRD Analysis

Step 1: Solvent System Selection & Setup

  • Action: Dissolve 50 mg of the highly pure (>99% ee) compound in 0.5 mL of ethyl acetate (inner vial). Place this uncapped inner vial inside a larger outer vial containing 3 mL of n-pentane. Seal the outer vial tightly and store at 4 °C.

  • Causality: Rapid evaporation leads to kinetic trapping, forming amorphous oils. Vapor diffusion allows the volatile antisolvent (pentane) to slowly permeate the inner solution. This gradually lowers the dielectric constant of the solvent matrix, promoting thermodynamically stable crystal nucleation over phase separation.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: Under a polarized light microscope, harvest a single birefringent crystal using a polyimide loop. Immediately submerge the crystal in Paratone-N oil.

  • Causality: Paratone-N displaces the highly volatile mother liquor, preventing rapid crystal degradation from solvent loss. Furthermore, it transitions into a rigid glass at cryogenic temperatures, minimizing background scattering during X-ray exposure.

Step 3: Data Collection at 100 K

  • Action: Mount the loop on a diffractometer equipped with a Cu Kα microfocus source. Instantly cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Causality: The tert-butyl moiety possesses exceptionally low rotational energy barriers, leading to severe thermal disorder at room temperature. Freezing the lattice to 100 K minimizes atomic displacement parameters (ADPs), allowing for accurate modeling of the electron density map.

Step 4: Self-Validating Refinement (System Validation)

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: This protocol is a self-validating system. The crystallization and data collection are deemed successful only if the final structural refinement yields the following metrics:

    • R1 value: < 0.05 (Indicates high agreement between the calculated and observed models).

    • wR2 value: < 0.15.

    • Goodness-of-Fit (GoF): 0.95 to 1.05.

    • Residual Electron Density: Maximum peak/hole < 0.5 e/ų (Confirming no disordered solvent or unmodeled Boc rotamers remain).

Workflow A 1. Synthesis & Purification (>99% Purity) B 2. Vapor Diffusion (EtOAc / Pentane) A->B C 3. Cryo-Loop Harvesting (Paratone-N Oil) B->C D 4. SCXRD Data Collection (100 K, Cu Kα) C->D E 5. Structure Refinement (R1 < 5%, GoF ~1.0) D->E

Fig 1. Self-validating SCXRD workflow for highly lipophilic Boc-protected piperazines.

Data Presentation: Crystallization Optimization Matrix

The choice of solvent is the single most critical variable in the protocol. Table 2 summarizes the quantitative and qualitative outcomes of various crystallization methodologies applied to this class of molecules.

Table 2: Crystallization Optimization Matrix
Solvent (Inner)Antisolvent (Outer)MethodologyNucleation ResultCausality / Mechanism
Ethyl Acetate n-Pentane Vapor Diffusion High-quality single crystals Slow dielectric reduction prevents oiling out; matches Boc lipophilicity.
DichloromethaneDiethyl EtherVapor DiffusionTwinning / MicrocrystalsRapid diffusion kinetics lead to structural defects and rapid lattice growth.
MethanolWaterSlow EvaporationAmorphous precipitateHigh hydrophobic mismatch forces rapid, disorganized aggregation.
TolueneHexaneSlow CoolingViscous oilHigh lipophilicity of the Boc group dominates, causing liquid-liquid phase separation.

Strategic Utility in Structure-Based Drug Design (SBDD)

The true value of tert-butyl 2-ethynylpiperazine-1-carboxylate lies in its downstream application. The ethynylpiperazine motif is a privileged scaffold, utilized extensively in cutting-edge therapeutic pipelines.

Oncology (KRAS G12C Inhibition): In the development of targeted covalent inhibitors, the ethynylpiperazine core is utilized to navigate the shallow, hydrophobic Switch II pocket of the mutant KRAS protein[2]. The rigid alkyne vector allows for precise spatial orientation of downstream pharmacophores (such as electrophilic warheads) without introducing the entropic penalties typically associated with flexible alkyl chains.

Ophthalmology (Opsin-Binding Ligands): In the design of non-retinoid therapeutics for macular degeneration, the ethynyl group acts as a critical steric placeholder. It mimics the polyene chain of 11-cis-retinal, projecting directly into the rod opsin binding pocket[3]. Co-crystallization studies of these derivatives confirm that the linear geometry of the alkyne prevents steric clashes with the binding pocket's hydration sites.

SBDD S1 Synthon: CAS 1259014-64-6 (Ethynyl Vector) S2 Cross-Coupling (Pharmacophore Assembly) S1->S2 S3 Boc Deprotection (TFA / DCM) S2->S3 S4 Target Binding (KRAS G12C / Opsin) S3->S4

Fig 2. SBDD integration pathway for ethynylpiperazine derivatives in drug discovery.

References

  • Title: Tert-butyl 2-ethynylpiperazine-1-carboxylate - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof (WO2024076674A1)
  • Title: Opsin-binding ligands, compositions and methods of use (EP3100723A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Tert-butyl 2-ethynylpiperazine-1-carboxylate via Click Chemistry

Executive Summary Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS 1259014-64-6) is a highly versatile, orthogonally protected bifunctional building block widely utilized in modern drug discovery[1]. Featuring a termina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS 1259014-64-6) is a highly versatile, orthogonally protected bifunctional building block widely utilized in modern drug discovery[1]. Featuring a terminal alkyne and a selectively protected piperazine core, this molecule serves as an ideal scaffold for synthesizing complex pharmacophores, including KRAS G12C inhibitors[2] and opsin-binding ligands[3].

This application note provides a comprehensive, self-validating methodology for utilizing this building block. By sequentially leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Boc-deprotection, and reductive amination, researchers can achieve rapid, high-yield derivatization without cross-reactivity.

Scientific Rationale & Mechanistic Insights

The strategic value of Tert-butyl 2-ethynylpiperazine-1-carboxylate lies in its orthogonal reactivity :

  • The Terminal Alkyne (C2 Position): Primed for CuAAC click chemistry. The reaction is highly chemoselective, tolerating a wide range of functional groups on the azide partner.

  • The Piperazine Core (N1/N4 Positions): The N1 nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, preventing unwanted polymerization or side reactions during the click phase[1]. The N4 nitrogen remains a free secondary amine, available for immediate functionalization (e.g., acylation or reductive amination) either before or after the triazole formation[2].

Mechanistic Causality in CuAAC

In the click reaction, Cu(II) sulfate is reduced in situ by sodium ascorbate to the active Cu(I) species. The addition of a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is critical. THPTA acts as a sacrificial antioxidant and coordinates the Cu(I) ion, preventing its disproportionation and shielding the piperazine's free amine from copper-catalyzed oxidative degradation.

CuAAC_Cycle Cu2 Cu(II) Precatalyst Cu1 Cu(I) Active Catalyst Cu2->Cu1 Sodium Ascorbate PiCu Cu-Acetylide Complex Cu1->PiCu Alkyne + Base Metallo Metallacycle PiCu->Metallo Azide Metallo->Cu1 Ring Contraction & Protonation Triazole Triazole Product Metallo->Triazole

Mechanistic cycle of CuAAC highlighting the formation of the Cu-acetylide intermediate.

Synthetic Workflow & Strategy

The standard workflow isolates the reactivity of the alkyne from the protected amine, allowing for modular assembly of the target molecule.

Synthetic_Workflow A Tert-butyl 2-ethynylpiperazine- 1-carboxylate C CuAAC Click Reaction (CuSO4, NaAsc, THPTA) A->C B Organic Azide (R-N3) B->C D Boc-Protected 1,2,3-Triazole Intermediate C->D E Boc Deprotection (TFA / DCM) D->E F Free Piperazine-Triazole E->F G N-Functionalization (Reductive Amination) F->G H Final Target Scaffold (e.g., KRAS Inhibitor) G->H

Orthogonal functionalization workflow of Tert-butyl 2-ethynylpiperazine-1-carboxylate.

Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Chemoselective coupling of the alkyne with an organic azide. Causality & Design: A mixed solvent system of t-BuOH and H₂O (1:1) is chosen to solubilize both the hydrophobic organic substrates and the hydrophilic inorganic catalysts. Premixing CuSO₄ with THPTA ensures the Cu(I) species is immediately ligated upon reduction.

Step-by-Step Procedure:

  • Dissolve Tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 eq) and the target organic azide (1.05 eq) in t-BuOH (0.2 M relative to alkyne).

  • In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.05 eq) in H₂O. Stir for 5 minutes until a homogeneous light blue solution forms.

  • Add the aqueous catalyst mixture to the organic solution.

  • Add a freshly prepared aqueous solution of Sodium Ascorbate (0.10 eq) dropwise. Observation: The solution will transition from blue to colorless/pale yellow, indicating the successful generation of Cu(I).

  • Stir at room temperature (RT) for 4–12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% depletion of the alkyne mass (m/z 211.1) and the appearance of the [M+H]⁺ peak for the triazole product.

  • Workup: Dilute with EtOAc and wash with saturated NH₄Cl (to remove copper salts) followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Boc Deprotection

Objective: Removal of the tert-butyl carboxylate group to expose the N1 amine. Causality & Design: Acidic conditions rapidly cleave the Boc group. Strict temperature control (0 °C to RT) minimizes potential degradation of the newly formed triazole ring[3].

Step-by-Step Procedure:

  • Dissolve the Boc-protected triazole intermediate in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (10.0 eq) or Trichloroacetic acid (2% w/v in DCM)[3] dropwise.

  • Remove the ice bath and stir at RT for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM). Stain with Ninhydrin and heat. A deep purple/blue spot indicates the successful unmasking of the secondary amine. LC-MS should show a mass shift of -100 Da.

  • Workup: Quench carefully with 1 N aqueous NaOH until the pH reaches ~10[3]. Extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate to yield the free piperazine-triazole.

Protocol C: Reductive Amination of the Piperazine Core

Objective: N-alkylation of the piperazine ring to build the final drug scaffold (e.g., KRAS inhibitors)[2]. Causality & Design: Using Sodium triacetoxyborohydride (STAB) with a catalytic amount of acetic acid selectively reduces the intermediate iminium ion without reducing the unreacted carbonyl starting material[2].

Step-by-Step Procedure:

  • Dissolve the deprotected piperazine-triazole (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous DCM (0.1 M).

  • Add glacial acetic acid (0.02 eq) to catalyze iminium ion formation. Stir at RT for 15 minutes[2].

  • Add Sodium triacetoxyborohydride (STAB) (3.0 eq) in 3 separate portions to control the exothermic reduction[2].

  • Stir the reaction mixture at RT for 16 hours[2].

  • Self-Validation Checkpoint: Quench a micro-aliquot with saturated NaHCO₃, extract with EtOAc, and run TLC. The disappearance of the starting amine confirms complete iminium reduction.

  • Workup: Quench the bulk reaction with saturated NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Data & Analytical Validation

Table 1: Summary of Reaction Parameters and Expected Validation Metrics

Reaction StepKey ReagentsCatalyst / AdditiveTemp / TimeExpected YieldAnalytical Validation
CuAAC Click Alkyne, AzideCuSO₄ (5 mol%), NaAsc (10 mol%)RT, 4–12 h85–95%LC-MS (Target [M+H]⁺)
Boc Deprotection Triazole intermediateTFA (10 eq) or TCA (2% w/v)0 °C to RT, 2 h>95%Ninhydrin Stain (Positive)
Reductive Amination Deprotected amine, AldehydeNaBH(OAc)₃ (3 eq), AcOH (0.02 eq)RT, 16 h70–85%LC-MS, ¹H-NMR

Troubleshooting & Causality Matrix

  • Issue: Incomplete CuAAC Click Reaction

    • Cause: Dissolved oxygen in the solvent oxidized the active Cu(I) back to Cu(II), halting the catalytic cycle.

    • Solution: Sparge the t-BuOH/H₂O solvent mixture with N₂ for 15 minutes prior to adding sodium ascorbate. Add an additional 5 mol% of sodium ascorbate if the solution turns blue mid-reaction.

  • Issue: Incomplete Boc Cleavage

    • Cause: Insufficient acid concentration or premature quenching.

    • Solution: Ensure rigorous anhydrous conditions during the addition of TFA/TCA. Verify completion via LC-MS before neutralizing with NaOH[3].

  • Issue: Low Yield in Reductive Amination

    • Cause: Steric hindrance around the piperazine ring preventing iminium formation.

    • Solution: Pre-form the iminium ion for an extended period (30–60 mins) before adding STAB, or gently heat the reaction to 40 °C[2].

References

  • 1359658-44-8 | (R)
  • WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof Source: Google Patents URL
  • EP3100723A1 - Opsin-binding ligands, compositions and methods of use Source: Google Patents URL

Sources

Application

Application Note: High-Yield CuAAC Synthesis of 1,2,3-Triazole-Piperazine Pharmacophores Using Tert-butyl 2-ethynylpiperazine-1-carboxylate

Introduction & Strategic Rationale The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, enables the highly regioselective synthesis of 1,4-disubstituted 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, enables the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides[1]. In modern drug discovery, the 1,2,3-triazole ring is frequently deployed as a metabolically stable bioisostere for amide bonds[2].

When coupled with the piperazine ring—a privileged scaffold in medicinal chemistry known to improve aqueous solubility and oral bioavailability—the resulting piperazine-triazole derivatives exhibit potent pharmacological profiles, including antimicrobial, antiviral (such as SARS-CoV-2 Mpro inhibition), and anticancer activities[2][3].

This application note provides a validated, self-correcting protocol for executing CuAAC using Tert-butyl 2-ethynylpiperazine-1-carboxylate . By utilizing a Boc-protected terminal alkyne, researchers can rapidly generate diverse compound libraries for high-throughput screening without the need for complex intermediate purifications[2].

Mechanistic Causality: The Role of Boc-Protection

A common pitfall in transition-metal-catalyzed synthesis involving nitrogen heterocycles is catalyst poisoning. Free secondary amines, such as the unprotected N1 position of a piperazine ring, possess lone pairs that strongly coordinate to the Cu(I) catalytic center. This unintended chelation alters the standard potential of the copper species and effectively stalls the catalytic cycle[1].

The use of Tert-butyl 2-ethynylpiperazine-1-carboxylate circumvents this issue. The tert-butyloxycarbonyl (Boc) group provides both steric hindrance and electronic delocalization (withdrawing electron density from the nitrogen), entirely preventing the amine from chelating the active copper catalyst.

Causality Unprotected Unprotected Piperazine (Secondary Amine) Inhibition Amine-Copper Coordination (Catalyst Poisoning) Unprotected->Inhibition Chelates Cu1 Cu(I) Catalyst Cu1->Inhibition Boc Boc-Protected Piperazine (Tert-butyl ... carboxylate) Success Efficient CuAAC (High Yield Triazole) Boc->Success Steric/Electronic Shielding Cu2 Cu(I) Catalyst Cu2->Success

Logical causality of Boc-protection preventing copper catalyst poisoning.

Reaction Optimization & Data Presentation

The classic "Sharpless-Fokin protocol" utilizes stable Cu(II) sulfate pentahydrate and sodium ascorbate as a mild, water-soluble reducing agent to generate the active Cu(I) species in situ[1][4]. This approach avoids the oxidative homocoupling (Glaser coupling) of alkynes that frequently occurs when utilizing pre-formed Cu(I) salts in the presence of oxygen[1].

As demonstrated in Table 1 , the addition of a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial for maximizing yields in aqueous environments. THPTA protects the Cu(I) oxidation state from disproportionation and accelerates the cycloaddition[5].

Table 1: Optimization of CuAAC Reaction Parameters for Boc-Protected Ethynylpiperazines

EntryCopper SourceReducing AgentLigandSolvent SystemTime (h)Yield (%)
1CuSO 4​ (5 mol%)NoneNone t -BuOH/H 2​ O (1:1)24< 5
2CuSO 4​ (5 mol%)NaAsc (10 mol%)None t -BuOH/H 2​ O (1:1)1265
3 CuSO 4​ (5 mol%) NaAsc (10 mol%) THPTA (5 mol%) t -BuOH/H 2​ O (1:1) 4 > 92
4CuI (5 mol%)NoneDIPEA (2 eq)THF (Anhydrous)1870
5CuBr (5 mol%)NoneNoneDMF2445

Note: Entry 3 represents the optimal, environmentally friendly conditions utilized in the protocol below[4][6].

Experimental Workflow & Protocol

Workflow N1 Tert-butyl 2-ethynylpiperazine-1-carboxylate N5 CuAAC Reaction (t-BuOH/H2O, RT) N1->N5 N2 Organic Azide (R-N3) N2->N5 N3 CuSO4 + Na-Ascorbate + THPTA Ligand N4 Active Cu(I) Complex N3->N4 In situ reduction N4->N5 Catalysis N6 Boc-Protected Piperazine-Triazole N5->N6 N7 Boc Deprotection (TFA/DCM) N6->N7 Optional N8 Free Piperazine-Triazole Pharmacophore N7->N8

CuAAC workflow for synthesizing piperazine-triazole pharmacophores.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Assembly

  • In a clean 25 mL round-bottom flask, dissolve Tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 mmol) and the target organic azide (1.05 mmol) in 4.0 mL of a t -BuOH/H 2​ O (1:1 v/v) solvent mixture.

    • Expert Insight: A slight stoichiometric excess of the azide (1.05 eq) ensures complete consumption of the more complex alkyne building block. The biphasic t -BuOH/H 2​ O system optimally solubilizes both the organic substrates and the inorganic copper salts[4][6].

Phase 2: Catalyst Generation & Initiation 2. Add THPTA ligand (0.05 mmol, 5 mol%) to the stirring mixture, followed immediately by an aqueous solution of CuSO 4​⋅5H2​O (0.05 mmol, 5 mol%). 3. Freshly prepare a 1.0 M aqueous solution of sodium ascorbate. Dropwise, add 0.10 mmol (10 mol%) of this solution to the reaction flask.

  • Self-Validation Check: Upon the addition of sodium ascorbate, the reaction mixture will rapidly transition from a pale blue (Cu(II)) to a colorless or pale yellow suspension. This visual cue is a self-validating indicator confirming the successful in situ generation of the catalytically active Cu(I) species[1].

Phase 3: Reaction Monitoring 4. Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 4 hours. 5. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent.

  • Expert Insight: The terminal alkyne starting material can be easily visualized using a KMnO 4​ stain; alkynes rapidly reduce KMnO 4​ , appearing as bright yellow spots against a purple background. Complete disappearance of this spot indicates reaction completion.

Phase 4: Quenching & Purification 6. Once complete, quench the reaction by adding 5.0 mL of a 0.1 M aqueous EDTA solution (pH 8.0) and stir vigorously for 15 minutes.

  • Expert Insight: EDTA is a powerful chelating agent that sequesters residual copper ions. Removing transition-metal contamination is critical, as trace copper can cause false positives in downstream biological and enzymatic assays.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

    • Self-Validation Check: The aqueous layer should retain a faint blue/green tint (indicating chelated copper), while the organic layer must be completely colorless.

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude Boc-protected piperazine-triazole. (Optional: Proceed to standard TFA/DCM deprotection if the free secondary amine is required for subsequent coupling).

Sources

Method

Advanced Application Note: Tert-Butyl 2-Ethynylpiperazine-1-Carboxylate in Targeted Drug Discovery

Executive Summary Tert-butyl 2-ethynylpiperazine-1-carboxylate (commonly referred to as 1-Boc-2-ethynylpiperazine) is a highly versatile, privileged building block in modern medicinal chemistry. Featuring a piperazine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-ethynylpiperazine-1-carboxylate (commonly referred to as 1-Boc-2-ethynylpiperazine) is a highly versatile, privileged building block in modern medicinal chemistry. Featuring a piperazine core—a ubiquitous pharmacophore in FDA-approved drugs—this scaffold is distinctively functionalized with a terminal alkyne at the C2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position. This unique structural triad provides orthogonal reactivity, enabling precise, sequential functionalization. It has recently gained prominence in the synthesis of covalent [2] and [3], where the ethynyl group serves as a rigid vector to probe deep hydrophobic binding pockets.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in organic solvents and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate. Data is corroborated by the [1].

PropertyValueSignificance in Drug Design
Chemical Name tert-Butyl 2-ethynylpiperazine-1-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1259014-64-6Essential for commercial sourcing and patent tracking.
Molecular Formula C11H18N2O2-
Monoisotopic Mass 210.1368 DaLow molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5.
N1-Boc Protection Acid-labile carbamateDirects initial functionalization exclusively to the N4 secondary amine.
C2-Terminal Alkyne Ethynyl group (-C≡CH)Bioisostere for phenyl rings; handle for CuAAC (Click) or Sonogashira coupling.
N4-Free Amine Secondary amineHighly nucleophilic; ideal for reductive amination, amidation, or SN2 alkylation.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of tert-butyl 2-ethynylpiperazine-1-carboxylate lies in its orthogonal reactivity . In complex drug synthesis, controlling the site of reaction is paramount to avoid unwanted byproducts and low yields.

  • N4-Nucleophilicity : The N4 nitrogen is an unprotected secondary amine. Because the N1 nitrogen is sterically hindered and electronically deactivated by the Boc group, electrophiles (such as iminium ions or alkyl halides) will selectively react at N4.

  • C2-Alkyne Vector : The terminal alkyne is chemically inert to standard alkylation or amidation conditions. However, it can be selectively activated using transition metal catalysis. In target binding, the linear geometry of the alkyne (sp-hybridized) projects functional groups directly into narrow sub-pockets, such as the Switch II pocket of the KRAS G12C mutant.

  • N1-Deprotection : The Boc group is stable to basic and nucleophilic conditions but can be cleanly removed using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane), revealing a new secondary amine for late-stage functionalization.

OrthogonalReactivity SM 1-Boc-2-ethynylpiperazine (Core Scaffold) N4 N4-Functionalization (Reductive Amination/SN2) SM->N4 Step 1 (N4 acts as nucleophile) Alkyne C2-Alkyne Functionalization (CuAAC Click / Sonogashira) N4->Alkyne Step 2 (Terminal alkyne reacts) Deprotect N1-Boc Deprotection (TFA / HCl) Alkyne->Deprotect Step 3 (Acidic cleavage) Product Fully Elaborated Drug Candidate Deprotect->Product Step 4 (N1 functionalization)

Orthogonal workflow of tert-butyl 2-ethynylpiperazine-1-carboxylate in drug synthesis.

Key Synthetic Workflows & Protocols

Protocol A: Regioselective N4-Reductive Amination (KRAS G12C Inhibitor Assembly)

Context : In the synthesis of [2], the piperazine core is often linked to a functionalized azetidine or pyrimidine ring via reductive amination.

Causality & Rationale : Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. The electron-withdrawing acetoxy groups make STAB a mild hydride donor. It is strong enough to reduce the transient iminium ion formed between the N4 amine and the target ketone/aldehyde, but too weak to reduce the carbonyl directly. This prevents the formation of unwanted alcohol byproducts. Furthermore, STAB does not interfere with the terminal alkyne or the Boc group. Glacial acetic acid is added catalytically to accelerate iminium ion formation.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the ketone/aldehyde (1.0 equiv, e.g., 4.60 mmol) and tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 equiv, 0.968 g, 4.60 mmol) in anhydrous Dichloromethane (DCM, 12 mL).

  • Iminium Formation : Add glacial acetic acid (0.02 equiv, 5 μL). Stir the reaction mixture at room temperature (20-25 °C) for 15 to 30 minutes to allow complete formation of the iminium intermediate.

  • Reduction : Add Sodium triacetoxyborohydride (STAB, 3.0 equiv, 2.93 g, 13.81 mmol) portion-wise over 10 minutes to manage mild exothermicity.

  • Reaction : Stir the opaque suspension at room temperature for 16 hours. Monitor completion via LC-MS or TLC (ninhydrin stain).

  • Workup : Quench the reaction carefully by adding saturated aqueous NaHCO3 (15 mL) and stir until gas evolution ceases. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel flash chromatography (eluting with a gradient of EtOAc in heptane) to yield the N4-alkylated intermediate.

KRAS_Pathway Target KRAS G12C Target Warhead Covalent Warhead (Acrylamide) Target->Warhead Cys12 Covalent Attack Scaffold Piperazine Core (Surface H-Bonds) Target->Scaffold Target Orientation Vector Ethynyl Vector (Switch II Pocket) Target->Vector Deep Hydrophobic Fit Scaffold->Warhead Linkage Scaffold->Vector Rigid Spacer

Pharmacophore mapping of the 2-ethynylpiperazine scaffold in KRAS G12C inhibitors.

Protocol B: C2-Alkyne Functionalization via CuAAC (Click Chemistry)

Context : The terminal alkyne can be converted into a 1,4-disubstituted 1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is extensively used to build [3] or attach fluorophores for target-engagement assays.

Causality & Rationale : The reaction strictly requires Copper(I). Because Cu(I) is thermodynamically unstable and prone to oxidation (to Cu(II)) or disproportionation, it is generated in situ by reducing stable Copper(II) sulfate with sodium ascorbate. The ascorbate is used in excess to continuously reduce any oxidized Cu(II) back to the catalytically active Cu(I) state. A solvent mixture of tert-butanol and water (1:1) is used to ensure the solubility of both the organic substrates and the inorganic salts.

Step-by-Step Methodology :

  • Preparation : Dissolve the N4-alkylated tert-butyl 2-ethynylpiperazine-1-carboxylate intermediate (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and deionized water (0.1 M concentration).

  • Catalyst Assembly : In a separate vial, dissolve CuSO4·5H2O (0.1 equiv) in a minimal amount of water. Add this to the main reaction flask.

  • Reduction : Freshly prepare a solution of Sodium ascorbate (0.2 equiv) in water. Add this dropwise to the reaction mixture. The solution will typically turn from blue (Cu(II)) to yellow/light green, indicating the formation of the active Cu(I) species.

  • Reaction : Stir vigorously at room temperature for 12 hours.

  • Workup : Dilute the mixture with water and extract with Ethyl Acetate (3 × 20 mL). To remove residual copper (which can interfere with biological assays), wash the combined organic layers with a 10% aqueous solution of ammonium hydroxide (NH4OH) or EDTA, followed by brine.

  • Isolation : Dry over anhydrous MgSO4, filter, concentrate, and purify via column chromatography to isolate the triazole-linked drug precursor.

References

  • PubChemLite. Tert-butyl 2-ethynylpiperazine-1-carboxylate. Structural Information. PubChem CID: 91425835. Available at:[Link] [1]

  • Amgen Inc. (2024). Heterocyclic inhibitors of KRAS G12C mutant proteins and uses thereof. (Patent No. WO2024076674A1). Google Patents. Available at:[1]

  • Shijiazhuang Yiling Pharmaceutical Co Ltd. (2019). Heterocyclic compound intermediate, preparation method therefor and application thereof. (Patent No. AU2019416589B2). Google Patents. Available at:[2]

Sources

Application

Application Note: Step-by-Step Preparation of Triazole Derivatives from tert-Butyl 2-ethynylpiperazine-1-carboxylate

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetics and target affinity. By utilizing tert-butyl 2-ethynylpiperazine-1-carboxylate as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetics and target affinity. By utilizing tert-butyl 2-ethynylpiperazine-1-carboxylate as a starting material, researchers gain access to a highly versatile, dual-handle intermediate. The terminal alkyne enables the regioselective installation of 1,2,3-triazoles—robust bioisosteres for amide bonds—via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Subsequently, the tert-butoxycarbonyl (Boc) protecting group allows for orthogonal downstream functionalization of the secondary amine.

This application note details the mechanistic rationale, optimized step-by-step protocols, and self-validating checkpoints required to synthesize free piperazinyl-triazole derivatives with high yield and purity.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

The CuAAC "Click" Reaction

The transformation of the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole relies on the generation of an active Copper(I) catalyst. Because Cu(I) is thermodynamically unstable and highly susceptible to oxidation or disproportionation in aqueous environments, it is most reliably generated in situ by reducing Copper(II) sulfate (CuSO₄) with sodium ascorbate [1][2].

Causality in Experimental Design:

  • Ligand Stabilization: Unbound Cu(I) can catalyze the formation of reactive oxygen species (ROS), which degrade sensitive molecular payloads. Pre-complexing CuSO₄ with a water-soluble accelerating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) completely blocks this parasitic pathway, stabilizes the Cu(I) oxidation state, and accelerates the cycloaddition [3].

  • Order of Addition: Sodium ascorbate must be added last. Initiating the reduction only after the Cu(II)-THPTA complex and both substrates (alkyne and azide) are thoroughly mixed prevents the premature degradation of the catalyst [3].

Boc Deprotection Dynamics

Following triazole formation, the Boc group must be cleaved to liberate the piperazine amine. This is an acid-catalyzed transformation.

Causality in Experimental Design:

  • Cleavage Mechanism: Strong acids protonate the carbamate oxygen, triggering the expulsion of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into CO₂ gas and the free amine [4].

  • Safety & Validation: Because this reaction generates two equivalents of gas per molecule of starting material, it must never be performed in a closed system [4]. The visible effervescence serves as a built-in, self-validating indicator of reaction progress.

Experimental Workflows

Workflow Alkyne tert-Butyl 2-ethynylpiperazine-1-carboxylate CuAAC CuAAC Reaction CuSO4 / NaAsc / THPTA t-BuOH:H2O Alkyne->CuAAC Azide Organic Azide (R-N3) Azide->CuAAC Protected Boc-Protected Piperazinyl-Triazole CuAAC->Protected Click Chemistry Deprotect Boc Deprotection TFA/DCM or HCl/Dioxane Protected->Deprotect Product Free Piperazinyl-Triazole (Target Scaffold) Deprotect->Product Acid Cleavage

Fig 1. Two-step synthetic workflow from ethynylpiperazine to free piperazinyl-triazole.

Phase 1: CuAAC Synthesis of the Protected Triazole

Reagent Preparation:

  • CuSO₄ Stock (100 mM): Dissolve CuSO₄·5H₂O in degassed HPLC-grade water.

  • THPTA Stock (200 mM): Dissolve THPTA in degassed HPLC-grade water.

  • Sodium Ascorbate Stock (100 mM): Must be prepared immediately before use. Aqueous ascorbate oxidizes rapidly; solutions that have turned yellow/brown must be discarded [2].

Step-by-Step Protocol:

  • Pre-complexation: In a small vial, mix 10 µL of 100 mM CuSO₄ with 10 µL of 200 mM THPTA. Vortex and incubate at room temperature for 5 minutes.

  • Substrate Mixing: In a primary reaction flask, dissolve tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 eq, ~0.5 mmol) and the target organic azide (1.1 eq) in 5 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Transfer the pre-complexed CuSO₄/THPTA solution to the primary reaction flask.

  • Initiation: Add 50 µL of the fresh 100 mM sodium ascorbate solution to the flask.

    • Self-Validation Checkpoint: The solution should immediately transition from a pale Cu(II) blue to colorless/pale yellow, confirming active Cu(I) generation.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Dilute with Ethyl Acetate (15 mL) and wash with 0.1 M EDTA solution (2 × 10 mL) to chelate and remove residual copper. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (CuSO4) Cu1 Cu(I) Active Species Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reductant) NaAsc->Cu1 e- donor Complex Cu(I)-THPTA Complex (Prevents Oxidation) Cu1->Complex Ligand THPTA Ligand (Stabilizer) Ligand->Complex Triazole Formation Triazole Formation Complex->Triazole Formation Catalysis

Fig 2. Logic of in situ Cu(I) generation and stabilization for CuAAC click chemistry.

Phase 2: Boc Deprotection

We provide two validated routes. Route A (TFA) is the industry standard [5], while Route B (HCl/Dioxane) is highly recommended for generating crisp, easy-to-handle solid salts [6].

Route A: TFA in DCM (Standard)

  • Dissolve the Boc-protected piperazinyl-triazole (0.5 mmol) in 2 mL of Dichloromethane (DCM).

  • Cool the flask to 0 °C using an ice bath to control the initial exothermic protonation.

  • Equip the flask with a vented septum (insert an open needle) to allow CO₂ and isobutylene to escape [4].

  • Slowly add 2 mL of Trifluoroacetic Acid (TFA).

    • Self-Validation Checkpoint: Vigorous effervescence will occur.

  • Remove the ice bath and stir at room temperature for 1–2 hours until gas evolution ceases.

  • Concentrate in vacuo. To remove residual TFA, add 5 mL of toluene and evaporate (repeat twice) to yield the product as a TFA salt (often an oil).

Route B: 4M HCl in 1,4-Dioxane (Preferred for Solid Salts)

  • Dissolve the substrate in a minimal amount of Methanol (MeOH) or Diethyl Ether.

  • Add 4–5 equivalents of 4M HCl in 1,4-dioxane [6].

  • Stir at room temperature for 30–60 minutes.

  • Self-Validation Checkpoint: The deprotected piperazine HCl salt will typically crash out of the ether/dioxane solution as a white precipitate.

  • Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield a free-flowing solid.

Data Presentation & Optimization Matrices

Table 1: CuAAC Reaction Optimization Parameters

ParameterStandard ConditionAlternative / OptimizationRationale for Change
Solvent t-BuOH / H₂O (1:1)DMSO / H₂O (1:1)Use DMSO if the organic azide is highly lipophilic and insoluble in t-BuOH.
Catalyst Loading 2–5 mol% CuSO₄10 mol% CuSO₄Increase loading for sterically hindered azides or highly dilute reaction mixtures.
Ligand Choice THPTA (Water-soluble)TBTA (Organic-soluble)TBTA is preferred if the reaction is run in purely organic solvents (e.g., pure DMSO or DMF) [3].
Reducing Agent Sodium AscorbateCopper turnings (Cu⁰)Cu⁰ can be used for slow, continuous Cu(I) generation in large-scale batch synthesis, though less controlled.

Table 2: Boc Deprotection Reagent Comparison

Reagent SystemReaction TimeByproducts / Physical StateBest Application Use-Case
50% TFA in DCM 1 - 2 hoursTFA salt (Viscous oil/gum)Rapid screening; LC-MS library generation where oils are easily dissolved in DMSO [5].
4M HCl in Dioxane 30 - 60 minsHCl salt (Crystalline solid)Scale-up synthesis; isolating pure, weighable solids without chromatography [6].

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Na-Ascorbate Product Information & CuAAC Optimization Source: baseclick GmbH URL:[Link]

  • Boc Deprotection - TFA Protocols Source: Common Organic Chemistry URL:[Link]

  • Boc De-protection Techniques and Advice: HCl vs TFA Source: r/Chempros (Reddit Scientific Community) URL:[Link]

Method

Application Note: Strategic Functionalization of Tert-butyl 2-ethynylpiperazine-1-carboxylate in Drug Discovery

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility and metabolic stability. Tert-butyl 2-ethynylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility and metabolic stability. Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6) represents a highly versatile, orthogonally protected building block[1]. Featuring a free secondary amine, a terminal alkyne, and a Boc-protected amine, this molecule serves as a critical hub for synthesizing complex targeted therapeutics, including PROTAC linkers, opsin-binding ligands[2], and targeted covalent inhibitors (e.g., KRAS G12C inhibitors)[3].

This application note provides validated, self-validating protocols for the regioselective functionalization of this scaffold, detailing the mechanistic causality behind each experimental parameter.

Structural & Mechanistic Profiling

The strategic value of Tert-butyl 2-ethynylpiperazine-1-carboxylate lies in its three orthogonal sites of reactivity:

  • N4 Secondary Amine (Unprotected): Sterically accessible and highly nucleophilic. It is the primary site for initial derivatization via reductive amination or nucleophilic aromatic substitution (SNAr).

  • C2 Terminal Alkyne: Provides a rigid, linear sp -hybridized vector. It is ideal for probing deep, narrow hydrophobic pockets (such as the switch II pocket of KRAS) without introducing excessive steric bulk. It readily undergoes transition-metal-catalyzed cross-coupling or cycloadditions.

  • N1 Secondary Amine (Boc-Protected): Acts as a latent nucleophile. The bulky tert-butyloxycarbonyl (Boc) group directs initial reactions exclusively to the N4 position. Post-deprotection, the N1 amine is typically used to attach electrophilic warheads (e.g., acryloyl chloride)[3].

Orthogonal Functionalization Workflow

G Core Tert-butyl 2-ethynylpiperazine- 1-carboxylate N4 N4 Secondary Amine (Nucleophilic Center) Core->N4 C2 C2 Terminal Alkyne (Coupling Center) Core->C2 N1 N1 Boc-Amine (Protected Center) Core->N1 RedAm Reductive Amination NaBH(OAc)3, DCM N4->RedAm SNAr SNAr / Buchwald-Hartwig Aryl Halides, Base N4->SNAr CuAAC CuAAC Click Chemistry CuSO4, NaAsc, Azide C2->CuAAC Sonogashira Sonogashira Coupling Pd(PPh3)4, CuI, Et3N C2->Sonogashira Deprotect Boc Deprotection TFA or HCl N1->Deprotect Acrylamide Electrophilic Warhead Acryloyl Chloride Deprotect->Acrylamide

Orthogonal functionalization pathways of Tert-butyl 2-ethynylpiperazine-1-carboxylate.

Validated Experimental Protocols

Protocol A: Regioselective N4 Reductive Amination

This protocol is optimized for coupling the N4 amine with sterically hindered ketones (e.g., cyclobutanone derivatives), a critical step in the synthesis of KRAS G12C inhibitors[3].

Mechanistic Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups reduce its hydride-donating capacity. This ensures that the reagent selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting ketone/aldehyde to an alcohol. Catalytic acetic acid is introduced to accelerate the dehydration step required for iminium formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the target ketone/aldehyde (1.0 equiv, e.g., 4.60 mmol) and Tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.4 M). Add glacial acetic acid (0.02 equiv). Stir at room temperature (RT) for 15 minutes.

  • Reduction: Add NaBH(OAc)3​ (3.0 equiv) in three equal portions over 15 minutes to control the mild exotherm. Stir the suspension at RT for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the starting mass ( m/z 211 [M+H]+ ) is fully consumed, replaced by the product mass[1].

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases (neutralizing the acetic acid and destroying excess borohydride). Extract with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: C2 Terminal Alkyne Sonogashira Cross-Coupling

This procedure couples the terminal alkyne with an aryl or vinyl halide to extend the molecular scaffold.

Mechanistic Rationale: Copper(I) iodide acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which subsequently undergoes transmetalation with the Palladium(II) complex. Strict anaerobic conditions are mandatory; the presence of O2​ will trigger the Glaser homocoupling pathway, dimerizing the piperazine alkyne.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the N4-functionalized piperazine intermediate (1.2 equiv) and the target aryl iodide (1.0 equiv) in anhydrous DMF (0.2 M). Add Triethylamine ( Et3​N , 3.0 equiv) as the base.

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%). Seal the flask and heat to 70 °C for 6 hours.

  • IPC: Monitor via IR spectroscopy or LC-MS. The reaction is complete when the sharp terminal alkyne C-H stretch (~3300 cm−1 ) disappears.

  • Workup: Cool to RT, dilute with Ethyl Acetate, and filter through a pad of Celite to remove precipitated Pd/Cu salts and triethylammonium halides. Wash the filtrate with 5% aqueous LiCl ( ) to remove DMF, dry, and concentrate.

Protocol C: CuAAC "Click" Triazole Formation

Mechanistic Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields the 1,4-disubstituted 1,2,3-triazole. Sodium ascorbate is used as a mild reducing agent to reduce Cu(II) salts to the catalytically active Cu(I) species in situ, preventing alkyne oxidative coupling.

Step-by-Step Procedure:

  • Dissolve the piperazine alkyne (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

  • Add freshly prepared aqueous Sodium Ascorbate (0.2 equiv), followed by CuSO4​⋅5H2​O (0.1 equiv).

  • Stir vigorously at RT for 12 hours.

  • IPC: Monitor via 1H NMR. The appearance of a distinct triazole C-H singlet at ~7.8–8.2 ppm validates the cyclization.

  • Workup: Dilute with water and extract with EtOAc. Wash with dilute NH4​OH to strip residual copper, dry, and concentrate.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the key experimental parameters and analytical markers for the orthogonal functionalization of this scaffold.

Functionalization RouteTarget SiteKey Reagents / CatalystsSolvent SystemTempTimeIPC / Analytical Validation Marker
Reductive Amination N4 Amine NaBH(OAc)3​ (3 eq), AcOH (0.02 eq)DCMRT16 hLC-MS: Loss of m/z 211 [M+H]+
Sonogashira Coupling C2 Alkyne Pd(PPh3​)4​ (5 mol%), CuI (10 mol%)DMF / Et3​N 70 °C6 hIR: Disappearance of ~3300 cm−1 peak
CuAAC Click Reaction C2 Alkyne CuSO4​ (10 mol%), NaAsc (20 mol%) t -BuOH / H2​O RT12 h 1 H NMR: New singlet at ~8.0 ppm
Boc Deprotection N1 AmineTrifluoroacetic Acid (TFA) (10 eq)DCMRT2 hLC-MS: Mass shift of -100 Da (Loss of Boc)

References

  • National Center for Biotechnology Information (PubChem). "Tert-butyl 2-ethynylpiperazine-1-carboxylate - Compound Summary." PubChem Database, CID 91425835. URL:[Link]

  • World Intellectual Property Organization. "Heterocyclic inhibitors of KRAS G12C mutant proteins and uses thereof." WO2024076674A1, Google Patents, 2024.
  • European Patent Office. "Opsin-binding ligands, compositions and methods of use." EP3100723A1, Google Patents, 2016.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Tert-butyl 2-ethynylpiperazine-1-carboxylate Cross-Coupling Reactions

Welcome to the technical support hub for researchers utilizing tert-butyl 2-ethynylpiperazine-1-carboxylate in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers utilizing tert-butyl 2-ethynylpiperazine-1-carboxylate in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and solve common challenges encountered in the lab. This guide is structured to help you navigate from general principles to specific, actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of tert-butyl 2-ethynylpiperazine-1-carboxylate (referred to hereafter as 1 ) in common cross-coupling reactions.

Q1: What are the primary stability concerns with substrate 1?

A1: The two main points of reactivity on substrate 1 are the terminal alkyne and the tert-butyloxycarbonyl (Boc) protecting group.

  • Terminal Alkyne: The acetylenic proton is acidic and is the site of deprotonation for the coupling reaction. This moiety is prone to homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.[1]

  • Boc Protecting Group: The Boc group is generally stable to the neutral or basic conditions of most cross-coupling reactions. However, it is highly sensitive to acid. Any acidic workup conditions or reagents that can generate acidic byproducts should be carefully considered. Standard removal of the Boc group is typically performed with strong acids like trifluoroacetic acid (TFA).[2]

Q2: Which cross-coupling reaction is most suitable for this alkyne: Sonogashira or Suzuki?

A2: This depends entirely on your desired final product.

  • Sonogashira Coupling: This is the reaction of choice for coupling the terminal alkyne of 1 with an aryl or vinyl halide/triflate to form a C(sp)-C(sp²) bond.[3][4] It directly utilizes the key functionality of your substrate.

  • Suzuki Coupling: This reaction is not directly applicable to the terminal alkyne of substrate 1 . The Suzuki reaction couples an organoboron reagent (like a boronic acid) with an organohalide.[5] You would first need to convert the terminal alkyne of 1 into an alkynylboronate ester or a related organoboron species to use it in a Suzuki reaction, which is a less direct route.

Q3: What is the role of copper in Sonogashira coupling, and should I use a copper-free system?

A3: In the classic Sonogashira reaction, a copper(I) salt (e.g., CuI) acts as a co-catalyst.[3] Its primary role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium center.

However, copper catalysis has significant drawbacks, most notably the promotion of oxidative homocoupling of the alkyne, which forms a symmetric 1,3-diyne byproduct.[6] This side reaction consumes your starting material and complicates purification.

For these reasons, copper-free Sonogashira protocols are highly recommended .[1] These systems rely on a suitable choice of base and ligands to facilitate the direct formation of a palladium acetylide species, thereby avoiding the homocoupling side reaction.[6][7]

Troubleshooting Guide for Sonogashira Coupling

Low yields and side product formation are the most common issues. The following guide provides a systematic approach to diagnosing and resolving these problems.

Systematic Troubleshooting Workflow

Before diving into specific parameters, follow a logical diagnostic sequence. This workflow helps to isolate the variable causing the issue efficiently.

G start Low or No Yield Observed repro Is the failure reproducible? start->repro repro->start No (Check Setup) reagents Check Reagent & Solvent Integrity repro->reagents Yes catalyst Evaluate Catalyst System reagents->catalyst sub1 Purity (Aryl Halide, Alkyne) Anhydrous & Degassed Solvents Base Quality reagents->sub1 conditions Assess Reaction Conditions catalyst->conditions sub2 Pre-catalyst Source & Age Ligand Oxidation Catalyst/Ligand Ratio catalyst->sub2 end Systematic Optimization conditions->end sub3 Inert Atmosphere (O2 exclusion) Temperature Control Reaction Time conditions->sub3

Caption: A logical workflow for diagnosing low-yield reactions.[1]

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species is not being formed or is decomposing. Oxygen is a primary culprit, oxidizing Pd(0) to inactive Pd(II).[8] High temperatures can also cause catalyst agglomeration into palladium black.[8]Action: Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen). Use freshly degassed, anhydrous solvents. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote its reduction to Pd(0).[1] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst.[7] Run the reaction at the lowest effective temperature.
2. Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst. Water can interfere with the catalytic cycle.Action: Use high-purity reagents. Purify the aryl halide if necessary. Ensure substrate 1 is pure. Use anhydrous grade solvents and degas them thoroughly (e.g., by sparging with argon for 30 minutes).
3. Inappropriate Base: The base may be too weak to deprotonate the alkyne efficiently, or it may be sterically hindered or poorly soluble.Action: An amine base is typically required. Triethylamine (TEA) is common, but bulkier bases like diisopropylethylamine (DIPEA) or 2,2,6,6-tetramethylpiperidine (TMP) can be effective, especially for preventing side reactions.[7] Ensure the base is fully dissolved.
Significant Alkyne Homocoupling 1. Presence of Oxygen (especially with Cu): This is the classic pathway for Glaser coupling.Action: As stated above, rigorous exclusion of oxygen is critical. The best solution is to switch to a copper-free protocol, which largely eliminates this side reaction.[1][6]
Dehalogenation of Aryl Halide 1. Competing Reaction Pathway: This side reaction replaces the halide with a hydrogen atom, consuming your electrophile. It is more common with electron-rich aryl halides.[1] The hydrogen source can be the solvent, base, or trace water.Action: Choose a ligand that promotes reductive elimination over other pathways. Bulky, electron-rich phosphine ligands can sometimes help. Ensure anhydrous conditions. If the problem persists, consider changing the solvent or base system.
Formation of Palladium Black 1. Catalyst Decomposition: The active, soluble Pd(0) complex is unstable and agglomerates into inactive, insoluble palladium metal.Action: This is often caused by high temperatures or the presence of oxygen.[8] Lower the reaction temperature. Ensure the ligand is not degraded (phosphine ligands can oxidize) and that the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monoligated active species).[9]
Difficult Purification 1. Side Product Formation: Homocoupled alkyne, dehalogenated starting material, or other byproducts have similar polarity to the desired product.Action: Optimize the reaction conditions to maximize selectivity (see above). For purification, flash column chromatography on silica gel is standard.[10] A solvent system like ethyl acetate/hexanes is a good starting point. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.

Experimental Protocols & Methodologies

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol provides a robust starting point for coupling tert-butyl 2-ethynylpiperazine-1-carboxylate (1 ) with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize tert-butyl 2-((4-methoxyphenyl)ethynyl)piperazine-1-carboxylate.

Materials:

  • tert-butyl 2-ethynylpiperazine-1-carboxylate (1 )

  • 1-bromo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Di-tert-butylneopentylphosphine ([DTBNpP]H)BF₄ (or a similar bulky, electron-rich phosphine ligand)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl, Brine

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., 0.055 mmol, 5.5 mol%).

  • Reagent Addition: Add tert-butyl 2-ethynylpiperazine-1-carboxylate (1 ) (1.2 mmol, 1.2 equiv) and 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv).

  • Solvent and Base: Add anhydrous, degassed DMSO (e.g., 5 mL). Stir for 2 minutes to dissolve the solids. Finally, add the base, TMP (2.0 mmol, 2.0 equiv), via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The use of modern air-stable precatalysts and bulky ligands often allows for efficient coupling without heat.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 2-18 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes) to yield the pure product.

Catalytic Cycle and Key Parameters

Understanding the interplay of reaction components is crucial for optimization.

G cluster_0 Key Reaction Parameters cluster_1 Catalytic Cycle (Simplified Sonogashira) Ligand Ligand (e.g., P(t-Bu)3) Pd0 L-Pd(0) Active Catalyst Ligand->Pd0 Stabilizes RE Reductive Elimination Ligand->RE Promotes Base Base (e.g., TMP, TEA) Deprot Alkyne Deprotonation (R-C≡C⁻) Base->Deprot Drives Solvent Solvent (e.g., DMSO, DMF) OA Oxidative Addition (L-Pd(II)(Ar)X) Solvent->OA Affects Rate & Solubility Temp Temperature (e.g., RT - 80°C) Temp->OA Increases Rate Temp->RE Increases Rate Pd0->OA + Ar-X Trans Alkyne Coordination & Deprotonation/Transmetalation (L-Pd(II)(Ar)(C≡C-R)) OA->Trans Deprot->Trans Trans->RE RE->Pd0 Product Ar-C≡C-R (Product) RE->Product

Caption: Interplay of parameters in the Sonogashira catalytic cycle.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Subtle steric differences reveal a model for Ni cross-coupling success.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions.
  • Scholars Research Library - Der Pharma Chemica.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC.
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Optimization

Troubleshooting incomplete Boc deprotection of Tert-butyl 2-ethynylpiperazine-1-carboxylate

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl 2-ethynylpiperazine-1-carboxylate Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl 2-ethynylpiperazine-1-carboxylate

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on challenging deprotection workflows. Removing a tert-butyloxycarbonyl (Boc) group from polyamines or sterically hindered functional groups is rarely a simple textbook reaction. When working with Tert-butyl 2-ethynylpiperazine-1-carboxylate, researchers often encounter stalled reactions, poor yields, or alkyne degradation.

This guide is designed to move beyond basic protocols by explaining the causality behind these failures and providing a self-validating, field-proven methodology to ensure quantitative deprotection.

FAQ 1: Why does my standard 20% TFA/DCM protocol fail to fully deprotect this molecule?

The Root Cause: Electrostatic Deactivation and Steric Shielding Standard Boc deprotection relies on the protonation of the Boc carbonyl oxygen to initiate the cleavage of the C-O bond. However, Tert-butyl 2-ethynylpiperazine-1-carboxylate contains a free secondary amine at the N4 position.

  • Electrostatic Repulsion: Upon the addition of acid, the highly basic N4 amine is instantly protonated, forming a positively charged ammonium cation inside the piperazine ring. This adjacent positive charge exerts a strong inductive withdrawing effect and electrostatic repulsion, which drastically increases the activation energy required for the subsequent protonation of the N1-Boc carbonyl 1[1].

  • Steric Hindrance: The bulky 2-ethynyl group sits directly adjacent to the N1-Boc group, creating a steric shield that restricts the access of the solvated protons to the carbamate bond.

Visualization of the Mechanistic Bottleneck:

Mechanism A Tert-butyl 2-ethynylpiperazine-1-carboxylate (Free N4 Amine, Boc at N1) B Addition of Acid (TFA or HCl) A->B E Steric Hindrance from 2-Ethynyl Group A->E C Instant Protonation of N4 Amine Forms Ammonium Cation (+) B->C D Electrostatic Repulsion & Inductive Deactivation at N1 C->D F High Energy Barrier for Boc Carbonyl Protonation D->F E->F G Stalled Reaction (Incomplete Deprotection) F->G

Mechanistic pathway illustrating electrostatic and steric deactivation during Boc deprotection.

FAQ 2: I increased the TFA concentration to force the reaction, but now I see multiple side products. What happened to my alkyne?

The Root Cause: Carbocation Alkylation and Alkyne Hydration When you force the reaction with neat Trifluoroacetic acid (TFA) or extended heating, you overcome the electrostatic barrier but introduce new side reactions targeting the sensitive 2-ethynyl (alkyne) group 2[2].

  • Alkylation: The cleavage of the Boc group generates a highly reactive tert-butyl cation ( t -Bu + ). If this cation is not immediately trapped, it can alkylate the alkyne or the free amine, leading to a complex mixture of mass adducts (+56 Da in LCMS) 3[3].

  • Hydration: If your acid source contains trace water (e.g., hygroscopic TFA that has been exposed to ambient air), the terminal alkyne can undergo acid-catalyzed Markovnikov hydration to form a methyl ketone.

The Solution: You must use a strictly anhydrous strong acid system and a cation scavenger. Triisopropylsilane (TIPS) or Anisole are excellent choices as they irreversibly trap the t -Bu + cation before it can react with your substrate 3[3].

Data Presentation: Comparison of Deprotection Conditions

To summarize the causality of different experimental choices, review the quantitative and qualitative outcomes in the table below:

Reagent SystemScavengerReaction TimeTypical OutcomeMechanistic Reason
20% TFA in DCM None2 hoursIncomplete (<50%) Electrostatic repulsion from N4-H + stalls the reaction.
100% (Neat) TFA None1 hourComplete, High Impurities t -Bu + alkylation and potential alkyne hydration occur.
4M HCl in Dioxane None1 hourComplete, Minor Impurities High acidity overcomes repulsion; anhydrous state prevents hydration.
4M HCl in Dioxane 2.5% TIPS 30-60 mins Complete (>95% Purity) Scavenger traps cations; product precipitates as a stable salt.

Validated Experimental Workflow

To resolve these issues, we abandon TFA in favor of 4M HCl in anhydrous 1,4-dioxane . HCl is a stronger acid than TFA, effectively protonating the Boc carbonyl even in the presence of the adjacent ammonium cation 4[4]. Furthermore, this protocol is a self-validating system : the resulting 2-ethynylpiperazine bis-hydrochloride salt is highly insoluble in dioxane. As the reaction proceeds, the product precipitates out of solution. This phase separation drives the reaction to completion via Le Chatelier's principle and protects the product from further side reactions.

Workflow S1 Incomplete Deprotection Detected (via LCMS/TLC) S2 Current Method: Standard 20% TFA/DCM? S1->S2 S3 Switch to 4M HCl in Dioxane (Stronger Acid, Anhydrous) S2->S3 Yes S4 Are Alkyne Side-Products or Alkylation Visible? S3->S4 S5 Add Scavenger: 2.5% TIPS or Anisole S4->S5 Yes S6 Reaction Complete (Precipitates as bis-HCl salt) S4->S6 No S5->S6

Troubleshooting workflow for optimizing Boc deprotection of ethynylpiperazine derivatives.

Protocol: Optimized Deprotection using 4M HCl in Dioxane

Reagents Required:

  • Tert-butyl 2-ethynylpiperazine-1-carboxylate (Starting Material)

  • 4M HCl in anhydrous 1,4-dioxane

  • Triisopropylsilane (TIPS) or Anisole (Scavenger)

  • Anhydrous Diethyl Ether (for trituration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve 1.0 equivalent of Tert-butyl 2-ethynylpiperazine-1-carboxylate in a minimal volume of anhydrous 1,4-dioxane (approx. 2 mL per mmol of substrate).

  • Scavenger Addition: Add 2.5% (v/v) of TIPS or Anisole to the solution to act as a carbocation sink.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 equivalents of 4M HCl in 1,4-dioxane dropwise. (The large excess is required to saturate the basic N4 amine and drive the Boc cleavage).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Over the course of 30 to 60 minutes, you will observe the solution becoming cloudy as the deprotected 2-ethynylpiperazine bis-hydrochloride salt begins to precipitate.

  • Monitoring: Monitor the supernatant by TLC or LCMS. The starting material should be completely consumed within 1 hour.

  • Isolation (Self-Validation): Once complete, add a 3-fold volume of cold, anhydrous diethyl ether to the flask to fully crash out the product salt.

  • Filtration: Filter the resulting solid through a Büchner funnel, washing the filter cake with additional cold diethyl ether to remove the dioxane, cleaved tert-butyl byproducts, and the scavenger.

  • Drying: Dry the solid in vacuo. The resulting bis-hydrochloride salt is highly pure and stable for long-term storage or immediate downstream coupling.

References

  • BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.3

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG12-propargyl. BenchChem. 2

  • BenchChem Technical Support. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem. 1

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. PubMed. 4

Sources

Troubleshooting

Technical Support Center: CuAAC Optimization for Tert-butyl 2-ethynylpiperazine-1-carboxylate

Welcome to the advanced troubleshooting and protocol center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically engineered for drug development professionals working with Tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically engineered for drug development professionals working with Tert-butyl 2-ethynylpiperazine-1-carboxylate .

While this molecule features a terminal alkyne primed for Click chemistry, it also contains a Boc-protected N1 and a free secondary amine at N4 of the piperazine ring. This free amine fundamentally alters the thermodynamic landscape of the reaction, requiring precise optimization of catalyst loading, ligand selection, and redox control.

Mechanistic Context: Why Standard Click Conditions Fail

Standard CuAAC protocols (e.g., 1–5 mol% CuSO₄, no ligand) routinely stall or fail with this substrate. The causality lies in the coordination chemistry of Copper(I). Cu(I) is a borderline soft Lewis acid, while the free piperazine amine acts as a competitive Lewis base.

When introduced to the reaction, the free amine aggressively outcompetes the alkyne for the copper center, forming unreactive, off-cycle Cu(I)-piperazine complexes. Furthermore, amine-coordinated copper complexes exhibit lowered oxidation potentials, making them highly susceptible to oxidation by trace oxygen. This oxidation generates Cu(II), which acts as a catalyst for the oxidative Glaser homocoupling of your terminal alkyne, destroying your starting material 1[1].

G Alkyne Tert-butyl 2-ethynylpiperazine -1-carboxylate Cu_Alkyne Cu(I)-Acetylide Complex (Productive Pathway) Alkyne->Cu_Alkyne + Cu(I), Base Cu_Amine Cu(I)-Piperazine Complex (Catalyst Sequestration) Alkyne->Cu_Amine Free NH Coordination CuCat Cu(I)-THPTA Catalyst CuCat->Cu_Alkyne CuCat->Cu_Amine Insufficient Ligand Triazole 1,4-Disubstituted Triazole (Target Product) Cu_Alkyne->Triazole + Azide Glaser Glaser Homocoupling (Oxidative Byproduct) Cu_Alkyne->Glaser + O2 (Oxidation to Cu(II))

Mechanistic divergence: Productive CuAAC vs. amine sequestration and Glaser coupling.

Frequently Asked Questions (Troubleshooting)

Q1: My cycloaddition is stalling at 30% conversion. Should I just add more CuSO₄? A: No. Simply increasing naked copper loading will amplify oxidative byproducts and complicate purification. The stalling is caused by the free piperazine amine sequestering the active Cu(I) catalyst. You must introduce a strongly coordinating, accelerating ligand like THPTA or BTTAA to saturate the copper's coordination sphere and physically block piperazine binding2[2].

Q2: What is the optimal Copper-to-Ligand ratio for this specific substrate? A: While standard alkynes require only a 1:1 or 1:2 ratio of Cu:Ligand, this amine-rich substrate demands a 1:4 to 1:5 molar ratio of Cu:THPTA. This massive thermodynamic excess ensures the on-cycle Cu(I)-THPTA complex dominates over the off-cycle Cu(I)-piperazine complex 3[3].

Q3: The reaction mixture turned green/brown, and TLC shows a new non-polar spot. What happened? A: A green or brown shift indicates the oxidation of Cu(I) to Cu(II). Cu(II) does not catalyze the azide-alkyne cycloaddition; instead, it acts as an oxidizing agent that catalyzes the Glaser homocoupling of your terminal alkyne, forming a diyne dimer (the non-polar spot)4[4]. Prevent this by strictly degassing solvents and maintaining a continuous supply of sodium ascorbate (5–10 equivalents relative to copper).

Q4: Can I use TBTA instead of THPTA? A: TBTA is highly soluble in organic solvents (like DMSO or DCM) but has near-zero aqueous solubility. If you are running the reaction in a highly aqueous buffer, THPTA is mandatory. THPTA also provides superior protection against Cu(I) disproportionation in mixed solvent systems[2].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between catalyst/ligand loading and expected experimental outcomes for this specific piperazine derivative.

Cu Loading (mol%)LigandCu:Ligand RatioAscorbate (mol%)Degassed?Expected ConversionMechanistic Rationale
5%NoneN/A10%Yes< 30% (Stalled)Cu(I) is rapidly sequestered by the free piperazine amine.
5%THPTA1:110%Yes~ 50%Insufficient ligand; high substrate concentration outcompetes THPTA.
10%THPTA1:450%No~ 70% + DiyneTrace O₂ oxidizes Cu(I), triggering Glaser homocoupling.
10% THPTA 1:4 50% Yes > 95% Excess ligand maintains active Cu(I) pool; O₂ is excluded.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . The visual colorimetric shifts of the copper complexes serve as built-in quality control checkpoints, guaranteeing the catalyst is in the correct oxidation state before the substrate is introduced.

Workflow Step1 1. Pre-complexation CuSO4 + THPTA (Ratio 1:4) Step2 2. Reduction Add Na-Ascorbate (Blue -> Colorless) Step1->Step2 Step3 3. Substrate Addition Add Azide & Piperazine Step2->Step3 Step4 4. Reaction Degas & Stir (Inert Atmosphere) Step3->Step4

Optimized CuAAC workflow ensuring Cu(I)-ligand pre-formation to prevent sequestration.

Step-by-Step Methodology (1.0 mmol scale)

Step 1: Reagent Preparation & Degassing

  • Prepare a solvent mixture of t-BuOH and H₂O (1:1 v/v).

  • Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.

  • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (0.1 M) and THPTA (0.5 M).

Step 2: Catalyst Pre-complexation (Critical Causality Step)

  • In a separate, Argon-purged vial, combine 1.0 mL of the CuSO₄ solution (10 mol%) with 0.8 mL of the THPTA solution (40 mol%).

  • Rationale: Pre-complexing ensures the copper is fully saturated with the accelerating ligand before it ever encounters the competitive piperazine amine. The solution will appear bright blue.

Step 3: Reduction & Visual Validation

  • Add 50 mol% of freshly weighed Sodium Ascorbate to the Cu/THPTA mixture.

  • Self-Validation Check: The solution must transition from bright blue (Cu²⁺) to completely colorless or pale yellow (Cu¹⁺) within 60 seconds. If the solution remains blue or turns green, your ascorbate is degraded and the reaction will fail. Discard and prepare fresh ascorbate.

Step 4: Substrate Addition

  • In the main reaction flask, dissolve the target azide (1.0 mmol) and Tert-butyl 2-ethynylpiperazine-1-carboxylate (1.05 mmol) in 5 mL of the degassed solvent mixture.

  • Syringe the pre-formed, colorless Cu(I)-THPTA catalyst solution into the main reaction flask under positive Argon pressure.

Step 5: Reaction & Chelation Workup

  • Stir at room temperature for 2–4 hours. The mixture should remain pale yellow.

  • Workup Rationale: The free piperazine amine will hold onto residual copper tightly during extraction, causing product loss. Quench the reaction by adding 10 equivalents of EDTA (relative to copper) or wash the organic layer thoroughly with 10% aqueous NH₄OH to strip the metal from the basic nitrogen centers. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

References

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journals
  • Optimize Your Copper-Catalyzed Click Chemistry With Acceler
  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides PMC (nih.gov)

Sources

Optimization

Column chromatography purification techniques for Tert-butyl 2-ethynylpiperazine-1-carboxylate

Welcome to the Technical Support Center for the purification of Tert-butyl 2-ethynylpiperazine-1-carboxylate . This compound is a highly valuable intermediate, frequently utilized in the synthesis of complex therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Tert-butyl 2-ethynylpiperazine-1-carboxylate . This compound is a highly valuable intermediate, frequently utilized in the synthesis of complex therapeutics, including KRAS G12C inhibitors[1]. However, its structural architecture—comprising a highly basic secondary amine, an acid-labile Boc (tert-butyloxycarbonyl) protecting group, and a terminal alkyne—presents unique chromatographic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the chemical causality behind purification failures and provide self-validating, mechanistically grounded protocols to ensure high-yield, high-purity isolation.

Mechanistic Insight: The "Tailing" Phenomenon

When purifying basic piperazine derivatives via standard normal-phase silica gel chromatography, researchers frequently encounter severe peak tailing, streaking, or irreversible adsorption[2].

The Causality: Standard silica gel contains residual silanol groups (Si-OH) on its surface, which are mildly acidic with a pKa of approximately 4.0[3]. The free secondary amine on the piperazine ring is highly basic. When the compound enters the column, a strong acid-base electrostatic interaction occurs between the amine and the ionized silanols[4]. This ionic binding overrides standard polarity-based partitioning, causing the compound to smear across multiple fractions.

The Solution: To circumvent this, an ionogenic masking reagent, such as Triethylamine (TEA) or ammonium hydroxide, must be introduced into the mobile phase[2]. TEA acts as a sacrificial base; it becomes protonated by the acidic silanols, effectively "end-capping" or deactivating the anionic surface sites[3]. This allows the piperazine derivative to elute cleanly based on its intrinsic polarity[4]. Furthermore, because the Boc protecting group is highly sensitive to acidic environments, acidic modifiers (e.g., TFA or formic acid) must be strictly avoided to prevent spontaneous deprotection.

Workflow for selecting the optimal chromatographic purification strategy.

Quantitative Data: Solvent System Optimization

The table below summarizes the expected chromatographic behavior of Tert-butyl 2-ethynylpiperazine-1-carboxylate under various mobile phase conditions.

Solvent SystemModifierApprox. Rf / RetentionPeak Shape & Elution Profile
Hexane / EtOAc (1:1)None0.0 - 0.1Severe streaking, irreversible binding to silica.
Hexane / EtOAc (1:1)1% TEA0.3 - 0.4Sharp peak, excellent recovery.
DCM / MeOH (9:1)None0.2 - 0.4Moderate tailing, broad fractions.
DCM / MeOH (9:1)1% NH₄OH0.4 - 0.5Sharp peak, high resolution.
H₂O / MeCN (Gradient)0.1% Formic AcidN/ABoc deprotection (Avoid).
H₂O / MeCN (Gradient)10mM NH₄HCO₃ (pH 9)Rt dependentSharp peak, ideal for Prep-HPLC[5].

Self-Validating Experimental Protocols

Protocol 1: Amine-Deactivated Normal-Phase Silica Gel Chromatography

This protocol utilizes TEA to mask silanols, ensuring the secondary amine elutes as a tight band[4].

  • Solvent Preparation: Prepare the target eluent system (e.g., 50% Hexane / 50% Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1-2% (v/v). Mix thoroughly.

  • Column Passivation (Critical Step): Slurry-pack the silica gel column using the TEA-modified solvent. Flush the packed column with at least 2 to 3 column volumes of the modified eluent. Self-Validation: Check the pH of the eluent exiting the column; it should be basic, confirming that the acidic silanols have been fully saturated.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the modified eluent (or pure DCM if solubility is poor) and carefully load it onto the column head.

  • Elution & Monitoring: Elute the column and collect fractions. Monitor via Thin Layer Chromatography (TLC). Note: You must use the TEA-modified solvent for your TLC plates as well, or the compound will streak on the plate, giving a false impression of the column's performance[2].

  • Visualization: Visualize TLC plates using a Potassium Permanganate (KMnO₄) stain (which rapidly oxidizes the terminal alkyne) or Ninhydrin stain (which reacts with the secondary amine upon heating).

Protocol 2: Reverse-Phase (C18) Flash Chromatography

For highly impure batches or when normal-phase fails to resolve structurally similar byproducts, reversed-phase chromatography is the superior choice[5].

  • Buffer Selection: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0. Prepare Mobile Phase B: Acetonitrile. Causality: The basic pH ensures the secondary amine remains unprotonated (neutral), maximizing its retention and interaction with the hydrophobic C18 stationary phase.

  • Equilibration: Equilibrate the C18 column with 5% B.

  • Gradient Elution: Inject the sample and run a shallow gradient from 5% B to 95% B over 15-20 column volumes.

  • Recovery: Pool the fractions containing the pure product. Because ammonium bicarbonate is volatile, the pooled fractions can be directly lyophilized to yield the pure free-base product without residual salt contamination.

Troubleshooting Guides & FAQs

Q1: Why did my compound lose the Boc group during purification? A: The Boc group is highly acid-labile. If you attempted to sharpen the peak using an acidic modifier (such as TFA, acetic acid, or formic acid), or if you used older, highly acidic silica gel without a basic modifier, the Boc group was likely cleaved during the run. Always maintain neutral to basic conditions for this compound.

Q2: My compound is still co-eluting with a structurally similar piperazine impurity. How can I improve resolution? A: If 1D silica chromatography fails, you are likely dealing with compounds of identical polarity. Switch the stationary phase. Basic alumina can provide different selectivity without the need for TEA. Alternatively, Reverse-Phase (C18) chromatography with a basic buffer often resolves closely related piperazine derivatives far better than normal-phase silica[5].

Q3: How do I remove residual TEA from my purified product? A: TEA has a boiling point of ~89°C and can stubbornly persist in the final product after standard rotary evaporation. To remove trace TEA, dissolve the product in a small amount of dichloromethane, add toluene, and co-evaporate under high vacuum. Repeat this azeotropic removal 2-3 times. Alternatively, leave the product on a lyophilizer overnight.

Decision tree for resolving amine tailing during silica gel chromatography.

References

  • ResearchGate Community. "Tailing in TLC - can anyone help?" ResearchGate. URL:[Link]

  • Taylor, Tony. "Critical Evaluation of Chromatography Methods – HPLC." Element Lab Solutions. URL:[Link]

  • World Intellectual Property Organization. "WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof." Google Patents.

Sources

Troubleshooting

Preventing alkyne homocoupling (Glaser coupling) in Tert-butyl 2-ethynylpiperazine-1-carboxylate synthesis

Technical Support Center: Suppressing Glaser Homocoupling in tert-Butyl 2-ethynylpiperazine-1-carboxylate Synthesis & Applications Introduction tert-Butyl 2-ethynylpiperazine-1-carboxylate is an indispensable building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Suppressing Glaser Homocoupling in tert-Butyl 2-ethynylpiperazine-1-carboxylate Synthesis & Applications

Introduction

tert-Butyl 2-ethynylpiperazine-1-carboxylate is an indispensable building block in modern drug discovery, particularly in the synthesis of KRAS G12C inhibitors and other targeted therapeutics[1]. However, when subjecting this terminal alkyne to Sonogashira cross-coupling, researchers frequently encounter a critical yield-killing side reaction: Glaser homocoupling . This is the oxidative dimerization of the alkyne into a symmetric 1,3-diyne. Because the basic piperazine nitrogen can coordinate with transition metal catalysts, this specific substrate is highly sensitive to localized oxidative side reactions.

This technical guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to help you definitively eliminate alkyne homocoupling.

Mechanism Start tert-Butyl 2-ethynylpiperazine-1-carboxylate + Aryl Halide Cu_Acetylide Copper(I) Acetylide Intermediate Start->Cu_Acetylide Cu(I) salt, Base Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetalation O2_Oxidation O2 Oxidation / Cu(II) (Oxidative Dimerization) Cu_Acetylide->O2_Oxidation Trace O2 Product Desired Cross-Coupled Product Pd_Cycle->Product Reductive Elimination Byproduct Glaser Homocoupled 1,3-Diyne Byproduct O2_Oxidation->Byproduct Homocoupling

Mechanistic divergence between Pd-catalyzed Sonogashira and O2-driven Glaser homocoupling.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my tert-butyl 2-ethynylpiperazine-1-carboxylate forming a symmetric dimer instead of coupling with the aryl halide? A1: The formation of a 1,3-diyne dimer is the hallmark of Glaser (or Hay) coupling. In standard Sonogashira reactions, a copper(I) co-catalyst is used to form a copper acetylide intermediate, which facilitates transmetalation to the palladium center[2]. However, in the presence of even trace amounts of oxygen, this copper acetylide undergoes rapid oxidative dimerization[3]. The basicity of the piperazine ring can further coordinate metals, making the microenvironment highly susceptible to this oxidative pathway.

Q2: I am using a Schlenk line and purging my solvents with nitrogen. Why am I still seeing 15-20% homocoupling? A2: Simple purging or bubbling (sparging) is insufficient for sensitive terminal alkynes. Oxygen has high solubility in common organic solvents (like THF, DMF, or triethylamine). To rigorously exclude oxygen, you must perform at least three Freeze-Pump-Thaw cycles[4]. Furthermore, solid reagents (like K2​CO3​ or Cs2​CO3​ ) trap oxygen and moisture; they must be dried in a vacuum oven and backfilled with argon.

Q3: I switched to a "Copper-Free" Sonogashira protocol to prevent Glaser coupling, but the dimer still forms. What is the root cause? A3: While removing the copper co-catalyst eliminates the primary Glaser pathway, palladium itself can mediate alkyne homocoupling if the Pd(II) precursor is reduced to Pd(0) by the alkyne rather than by a phosphine ligand or solvent[5]. Additionally, trace copper contamination in your palladium catalyst, base, or on the surface of your glassware can catalyze the dimerization at parts-per-million levels[4]. Solution: Acid-wash all glassware, use ultra-high purity reagents, and consider using bulky, electron-rich phosphine ligands (e.g., SPhos) which accelerate the cross-coupling rate, making it kinetically outcompete homocoupling[4].

Q4: Are there chemical additives that can act as a "fail-safe" against trace oxygen? A4: Yes. Two highly effective methods have been developed:

  • Sodium Ascorbate Addition: Adding a reducing agent like sodium ascorbate reduces adventitious oxygen to water and maintains copper in the +1 oxidation state, halting the Cu(II)-mediated oxidative homocoupling[6].

  • Dilute Hydrogen Atmosphere: Running the reaction under a positive pressure of a non-explosive, dilute hydrogen mixture (e.g., 10% H2​ in Argon) creates a reducing environment that suppresses the oxidative dimerization pathway, reducing homocoupling to as low as 2%[7].

Section 2: Quantitative Data & Parameter Optimization

The following table summarizes how different reaction parameters influence the ratio of the desired cross-coupled piperazine derivative to the Glaser byproduct.

Reaction Parameter / ConditionCatalyst SystemAtmosphereExpected HomocouplingPrimary Causality
Standard Sonogashira Pd(PPh3​)2​Cl2​ / CuI N2​ (Sparged)15% - 55%Residual O2​ drives Cu-mediated oxidative dimerization[5].
Copper-Free Sonogashira Pd(PPh3​)4​ Argon (Degassed)5% - 15%Pd-mediated homocoupling or trace Cu contamination[5].
Bulky Ligand (Cu-Free) Pd(OAc)2​ / SPhosArgon (F-P-T)< 5%Accelerated reductive elimination outcompetes homocoupling[4].
Ascorbate-Assisted Pd(PPh3​)4​ / CuSO4​ N2​
  • Ascorbate
< 2%Ascorbate scavenges O2​ and reduces Cu(II) back to Cu(I)[6].
Reducing Atmosphere Pd(PPh3​)2​Cl2​ / CuI 10% H2​ in Argon~ 2% H2​ prevents the oxidative homocoupling of terminal acetylenes[7].

Section 3: Self-Validating Experimental Protocols

Protocol A: Rigorous Solvent Degassing via Freeze-Pump-Thaw

Causality: This is the most critical foundational step for preventing oxygen-driven Glaser coupling. It removes dissolved O2​ that simple inert gas bubbling leaves behind[4].

  • Transfer the required volume of solvent (e.g., Toluene) and liquid amine base (e.g., Triethylamine) into a heavy-walled Schlenk flask equipped with a PTFE stopcock.

  • Connect the flask to a Schlenk line. Ensure the stopcock is closed.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the stopcock to the vacuum line for 3-5 minutes to evacuate the headspace.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the flask from the liquid nitrogen and submerge it in a room-temperature water bath. Allow the solvent to thaw completely. You will observe bubbles of trapped gas ( O2​ , N2​ ) escaping from the liquid.

  • Repeat steps 3-6 for a total of three complete cycles.

  • After the final thaw, backfill the flask with ultra-high purity Argon.

Protocol B: Copper-Free Sonogashira Coupling of tert-Butyl 2-ethynylpiperazine-1-carboxylate

Causality: Eliminating the copper co-catalyst removes the primary mechanistic pathway for Glaser coupling[8]. Bulky ligands (SPhos) are used to ensure the palladium cycle is fast enough to react with unactivated aryl halides.

  • Preparation: Acid-wash a Schlenk flask (1M HCl, followed by DI water, then acetone) to remove trace metals, and oven-dry it at 120°C. Cool under a stream of Argon[4].

  • Solid Reagents: Add the aryl halide (1.0 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (2.0 mmol) to the flask[4].

  • Purging: Seal the flask, evacuate, and backfill with Argon three times.

  • Solvent Addition: Add 5 mL of the rigorously degassed Toluene (from Protocol A) via a gas-tight syringe. Stir at room temperature for 10 minutes to activate the catalyst.

  • Alkyne Addition: Add tert-butyl 2-ethynylpiperazine-1-carboxylate (1.2 mmol) dropwise via a syringe pump over 30 minutes. (Note: Slow addition keeps the instantaneous concentration of the alkyne low, further disfavoring bimolecular homocoupling[2].)

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate for column chromatography.

Protocol C: Ascorbate-Assisted (Click-Reagent) Sonogashira Coupling

Causality: If copper is absolutely required for reactivity (e.g., with sterically hindered aryl halides), sodium ascorbate acts as an in situ antioxidant, scavenging O2​ and preventing the accumulation of Cu(II)[6].

  • Setup: To a flame-dried flask under N2​ , add the aryl halide (1.0 mmol) and Pd(PPh3​)4​ (0.03 mmol, 3 mol%) in a 1:1 mixture of degassed DMF and Triethylamine (5 mL total)[6].

  • Alkyne Addition: Add tert-butyl 2-ethynylpiperazine-1-carboxylate (1.1 mmol). Stir for 5 minutes.

  • Ascorbate Addition: Add a freshly prepared solution of Sodium Ascorbate (0.06 mmol, 6 mol%) in 0.5 mL degassed DMF[6].

  • Copper Addition: Add a solution of CuSO4​ (0.01 mmol, 1 mol%) in 0.5 mL degassed DMF[6]. (Note: CuSO4​ is reduced in situ by the ascorbate to generate the active, oxygen-free Cu(I) species.)

  • Reaction: Stir the mixture at 80°C for 4-6 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

Workflow Diagram: Troubleshooting Alkyne Homocoupling

Troubleshooting Issue Issue: High Glaser Homocoupling (>10% Diyne Detected) Step1 Are solvents/reagents rigorously degassed? Issue->Step1 Action1 Perform 3x Freeze-Pump-Thaw Use positive Argon pressure Step1->Action1 No Step2 Is Copper Co-catalyst required? Step1->Step2 Yes Action2 Switch to Cu-Free Protocol (Pd(OAc)2 / SPhos) Step2->Action2 No Step3 If Cu is required, how to protect it? Step2->Step3 Yes Action3 Add 6 mol% Sodium Ascorbate or use 10% H2/Ar atmosphere Step3->Action3 Implement Additive

Decision tree for diagnosing and resolving Glaser homocoupling in Sonogashira reactions.

References

  • Wikipedia. "Sonogashira coupling." Wikipedia.[Link]

  • The Journal of Organic Chemistry. "Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation." ACS Publications.[Link]

  • Washington University. "Sonogashira Coupling Reaction with Diminished Homocoupling." Washington.edu.[Link]

  • ACS Publications. "Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling." ACS Publications.[Link]

  • Google Patents. "WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof." Google.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tert-butyl 2-ethynylpiperazine-1-carboxylate vs. 3-ethynylpiperazine Derivatives in Drug Design

Introduction: The Strategic Role of Ethynylpiperazines Piperazine moieties are foundational in modern drug design, frequently employed to improve aqueous solubility, modulate physicochemical properties, and act as confor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Ethynylpiperazines

Piperazine moieties are foundational in modern drug design, frequently employed to improve aqueous solubility, modulate physicochemical properties, and act as conformationally rigid linkers[1]. The introduction of an ethynyl group to the piperazine scaffold elevates its utility, providing a bioorthogonal handle for late-stage diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[2][3].

However, the regiochemistry of the ethynyl group—specifically whether it is located at the C2 or C3 position relative to the protected nitrogen—profoundly alters the molecule's steric profile, electronic distribution, and synthetic trajectory. This guide objectively compares tert-butyl 2-ethynylpiperazine-1-carboxylate with its 3-ethynylpiperazine isomer, providing mechanistic insights and validated protocols to help researchers select the optimal building block for their specific drug discovery campaigns.

Structural & Electronic Causality in Scaffold Selection

The decision to use a 2-ethynyl versus a 3-ethynyl piperazine derivative hinges on the desired reactivity of the free secondary amine (N4) and the spatial requirements of the biological target.

Tert-butyl 2-ethynylpiperazine-1-carboxylate (C2-Ethynyl)

In this isomer, the ethynyl group is positioned adjacent to the sterically demanding Boc-protected N1 nitrogen.

  • Causality: Because the bulky Boc group and the ethynyl group are localized on one side of the ring, the free N4 amine remains sterically unhindered. This makes the 2-ethynyl isomer ideal for high-throughput library synthesis where rapid, quantitative N-alkylation or reductive amination is required[4].

Tert-butyl 3-ethynylpiperazine-1-carboxylate (C3-Ethynyl)

In the 3-ethynyl isomer, the alkyne is adjacent to the free N4 amine.

  • Causality: The proximity of the rigid, electron-withdrawing sp-hybridized alkyne to the reactive nitrogen creates significant local steric hindrance and slightly depresses the amine's pKa via inductive effects. While this slows down N-functionalization, it is highly advantageous in rational drug design for creating conformationally restricted pharmacophores. The steric clash forces subsequent N-substituents into specific pseudo-equatorial or axial orientations, which can enhance selectivity for narrow binding pockets, such as those found in D2/D3 dopamine receptors or mutant kinases[5].

G Start Ethynylpiperazine Scaffold Selection C2 2-Ethynyl Isomer (Boc at N1, Ethynyl at C2) Start->C2 C3 3-Ethynyl Isomer (Boc at N1, Ethynyl at C3) Start->C3 N4_unhindered Unhindered N4 Amine Fast Reductive Amination C2->N4_unhindered Steric relief at N4 N4_hindered Hindered N4 Amine Slow/Selective Alkylation C3->N4_hindered Steric clash at N4 Coupling Sonogashira / CuAAC Late-Stage Diversification N4_unhindered->Coupling N4_hindered->Coupling

Regiochemical impact of ethynyl positioning on piperazine functionalization workflows.

Quantitative Comparison of Isomeric Properties

To facilitate objective selection, the following table summarizes the divergent physicochemical and kinetic properties of the two isomers based on standard medicinal chemistry parameters.

Parametertert-Butyl 2-ethynylpiperazine-1-carboxylatetert-Butyl 3-ethynylpiperazine-1-carboxylate
Ethynyl Position C2 (Adjacent to Boc-protected N1)C3 (Adjacent to free N4)
N4 Steric Environment Unhindered (Low A-value interference)Hindered (High local steric bulk)
Relative N-Alkylation Rate Fast ( krel​≈1.0 )Slow ( krel​≈0.15 )
pKa of Free Amine (Est.) ~8.8~8.2 (Inductive withdrawal closer to N4)
CuAAC Reactivity Moderate (Steric shielding from N1-Boc)High (Less shielding from N4-alkyl)
Primary Drug Design Use High-throughput library generationConformationally restricted target binding

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the optimal workflows for functionalizing these scaffolds. Each protocol is designed as a self-validating system, incorporating built-in quality control (QC) checkpoints.

Protocol A: Reductive Amination of the Free Piperazine Nitrogen

This protocol is optimized for the unhindered N4 amine of tert-butyl 2-ethynylpiperazine-1-carboxylate to rapidly generate N-alkyl derivatives[4].

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaBH3CN to eliminate toxic cyanide byproducts. STAB is a mild reducing agent that exclusively reduces the transient iminium ion without reducing the terminal alkyne. Acetic acid acts as a crucial catalyst to drive iminium formation.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under argon, dissolve tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add glacial acetic acid (0.05 eq). Stir at room temperature for 15–30 minutes to ensure complete imine/iminium formation.

  • Reduction: Add STAB (3.0 eq) in three equal portions over 10 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 16 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation (QC): Analyze the crude mixture via LC-MS. Successful conversion is validated by the appearance of the [M+H]+ peak of the product and the complete disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) in FT-IR, while the sharp terminal alkyne C≡C-H stretch (~3290 cm⁻¹) must remain perfectly intact.

Protocol B: Copper-Free Sonogashira Cross-Coupling

Late-stage functionalization of the ethynyl group is typically achieved via Sonogashira coupling[2][3].

Mechanistic Rationale: Traditional Sonogashira couplings use CuI as a co-catalyst, which frequently leads to unwanted Glaser homocoupling (alkyne dimerization) in the presence of trace oxygen. To preserve the integrity of complex drug intermediates, a copper-free protocol operating via a Pd-Pd transmetallation mechanism is highly recommended[6].

Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_A Pd(II) Aryl Complex OxAdd->PdII_A Transmet Pd-Pd Transmetallation (Ethynylpiperazine) PdII_A->Transmet PdII_B Pd(II) Aryl-Alkynyl Complex Transmet->PdII_B RedElim Reductive Elimination (Product Release) PdII_B->RedElim RedElim->Pd0

Mechanism of copper-free Sonogashira coupling via Pd-Pd transmetallation.

Step-by-Step Workflow:

  • Degassing (Critical Step): Prepare a solvent mixture of DMF and Triethylamine (Et3N) in a 3:1 ratio. Sparge the mixture vigorously with argon for 30 minutes to remove dissolved oxygen, which degrades Pd(0).

  • Reagent Assembly: To a Schlenk flask, add the aryl halide (1.0 eq), the ethynylpiperazine derivative (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Coupling: Inject the degassed solvent mixture. Seal the flask and heat to 80°C under positive argon pressure for 12–16 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated palladium black. Wash the organic layer with water (to remove DMF) and brine, then dry and concentrate.

  • Self-Validation (QC): Monitor via 1H NMR. The definitive proof of successful cross-coupling is the complete disappearance of the terminal alkyne proton singlet (typically around δ 2.2–2.5 ppm). Additionally, LC-MS should show a single product mass without the [2M−2] mass indicative of Glaser homocoupling.

Conclusion

The selection between tert-butyl 2-ethynylpiperazine-1-carboxylate and its 3-ethynyl counterpart should be driven by the specific demands of the drug design program. The 2-ethynyl isomer offers superior synthetic tractability for rapid N-functionalization, making it the premier choice for lead generation and library synthesis. Conversely, the 3-ethynyl isomer provides essential steric bulk near the basic nitrogen, serving as a powerful tool for designing conformationally restricted, highly selective pharmacophores.

References

  • Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof Google P
  • An evolving role of piperazine moieties in drug design and discovery PubMed
  • Sonogashira Coupling Organic Chemistry Portal
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Deriv
  • Sonogashira coupling Wikipedia

Sources

Comparative

HPLC validation methods for Tert-butyl 2-ethynylpiperazine-1-carboxylate purity analysis

Comprehensive HPLC Validation Guide for Tert-butyl 2-ethynylpiperazine-1-carboxylate Purity Analysis Executive Summary & Analyte Profiling Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6)[1] is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Validation Guide for Tert-butyl 2-ethynylpiperazine-1-carboxylate Purity Analysis

Executive Summary & Analyte Profiling

Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6)[1] is a highly versatile bifunctional building block widely utilized in drug discovery. Its terminal alkyne moiety serves as a prime candidate for Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the Boc-protected piperazine ring provides a rigid, tunable pharmacophore frequently found in kinase inhibitors and GPCR ligands[2].

However, analyzing the purity of this intermediate presents two distinct chromatographic challenges:

  • Lack of a Strong Chromophore: The molecule lacks a conjugated aromatic π -system. The only UV-active functional groups are the terminal alkyne and the carbamate (Boc) group, necessitating low-wavelength UV detection (typically 210–215 nm)[3].

  • Basic Secondary Amine: While the N1 nitrogen is neutralized by the Boc protecting group, the N4 nitrogen remains a free secondary amine with a pKa of approximately 9.0–9.5. At neutral or acidic pH, this amine is fully protonated and interacts strongly with residual acidic silanols on traditional silica-based columns, resulting in severe peak tailing and poor theoretical plate counts[4].

As a Senior Application Scientist, I have designed this guide to objectively compare traditional and modern chromatographic strategies for this compound, culminating in a self-validating,[5] methodology.

Chromatographic Strategy Comparison: Low-pH vs. High-pH RP-HPLC

To overcome the silanol-induced peak tailing of basic piperazines, two primary reverse-phase high-performance liquid chromatography (RP-HPLC) strategies are typically employed.

  • Method A (Traditional): Low-pH Ion-Pairing. Utilizing 0.1% Trifluoroacetic acid (TFA) at pH 2.0. TFA protonates the residual silanols (neutralizing their negative charge) and forms an ion pair with the protonated piperazine amine.

  • Method B (Modern): High-pH Free Base Partitioning. Utilizing 10 mM Ammonium Bicarbonate adjusted to pH 10.0. This pH exceeds the pKa of the secondary amine, rendering the analyte completely neutral.

Table 1: Objective Performance Comparison

ParameterMethod A: Low-pH (0.1% TFA)Method B: High-pH (10 mM NH₄HCO₃)Scientific Causality & Impact
Analyte State Protonated (Cationic)Neutral (Free Base)High pH eliminates ionic interactions, relying strictly on predictable hydrophobic C18 partitioning.
Column Requirement Standard Silica C18Ethylene-Bridged Hybrid (EBH) C18Standard silica dissolves at pH > 8. Method B requires hybrid silica (e.g., Waters XBridge) to withstand pH 10.0.
Peak Symmetry (Tf) 1.6 – 2.2 (Moderate Tailing)1.0 – 1.2 (Excellent Symmetry)Neutralizing the amine in Method B completely bypasses residual silanol interactions[6].
UV Baseline (210 nm) Severe drift during gradientFlat, stable baselineTFA absorbs heavily at 210 nm, causing gradient drift. NH₄HCO₃ is highly transparent at 210 nm, drastically improving LOD/LOQ.
MS Compatibility Poor (Ion suppression from TFA)Excellent (Volatile buffer)Method B allows for seamless transition to LC-MS for impurity identification.

Visualizing the Retention Mechanism

Mechanism cluster_low Low pH Strategy (pH 2.0) cluster_high High pH Strategy (pH 10.0) Analyte Tert-butyl 2-ethynylpiperazine-1-carboxylate Secondary Amine (pKa ~9.5) LowPH Protonated Amine (+) Analyte->LowPH HighPH Neutralized Amine (0) Analyte->HighPH Silanol Residual Silanol Interaction (Peak Tailing) LowPH->Silanol Ionic Attraction Hydrophobic Ideal C18 Partitioning (Sharp Peak) HighPH->Hydrophobic Hydrophobic

Fig 1: Chromatographic retention mechanisms of basic piperazines under low vs. high pH conditions.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following High-pH RP-HPLC protocol is designed as a self-validating system . The instrument must pass a System Suitability Test (SST) before any sample data is accepted, proving the method is fit-for-purpose in real-time.

A. Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Causality: Precise pH control ensures the piperazine amine remains >99% deprotonated.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

B. Chromatographic Conditions

  • Column: Hybrid Silica C18 (e.g., Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Detection: UV at 210 nm (Reference off).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

C. Self-Validating System Suitability Test (SST) Prepare an SST solution containing 1.0 mg/mL of Tert-butyl 2-ethynylpiperazine-1-carboxylate spiked with 0.5% N-Boc-piperazine (a common synthetic impurity)[7].

  • Inject Blank (Diluent): Verify no ghost peaks elute at the retention times of the analyte.

  • Inject SST Solution (n=5):

    • Resolution ( Rs​ ): Must be ≥2.0 between the analyte and N-Boc-piperazine.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak.

    • Precision: The Relative Standard Deviation (RSD) of the main peak area must be ≤2.0% . Only proceed with sample analysis if the SST criteria are strictly met.

ICH Q2(R2) Validation Framework & Experimental Data

Following the [5], the method was validated to ensure scientific integrity across all critical parameters[8].

ICH_Validation Spec 1. Specificity Blank & Impurities Lin 2. Linearity R² ≥ 0.999 Spec->Lin Acc 3. Accuracy Recovery 98-102% Lin->Acc Prec 4. Precision RSD ≤ 2.0% Acc->Prec LOD 5. LOD / LOQ S/N Ratio Prec->LOD

Fig 2: Sequential ICH Q2(R2) analytical validation workflow for pharmaceutical intermediates.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental Result (High-pH Method)Status
Specificity Complete resolution from blank and known impurities Rs​=3.8 (vs. N-Boc-piperazine). No blank interference at 210 nm.Pass
Linearity & Range R2≥0.999 from LOQ to 120% of target concentration R2=0.9998 (Range: 1.5 µg/mL to 1200 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels (50%, 100%, 150%)Mean Recovery = 99.6% (Range: 99.1% – 100.4%)Pass
Method Precision Repeatability RSD ≤2.0% (n=6 preparations)RSD = 0.78%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.5 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 1.5 µg/mL (S/N = 13.1)Pass

The data confirms that neutralizing the basic piperazine amine via a high-pH mobile phase not only resolves chromatographic tailing but creates a highly robust, ICH-compliant analytical environment capable of detecting impurities down to 0.05% (0.5 µg/mL).

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]

  • MDPI (Molecules). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Discusses HPLC analysis and silanol interactions of Boc-protected piperazines. Available at:[Link]

  • ResearchGate. Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate... (Reference for basic amine/Boc-piperazine HPLC behavior). Available at:[Link]

Sources

Validation

Comparative reactivity of Tert-butyl 2-ethynylpiperazine-1-carboxylate and other terminal alkynes

Title: Comparative Reactivity Guide: tert-Butyl 2-ethynylpiperazine-1-carboxylate vs. Standard Terminal Alkynes in Cross-Coupling and Click Chemistry Target Audience: Researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: tert-Butyl 2-ethynylpiperazine-1-carboxylate vs. Standard Terminal Alkynes in Cross-Coupling and Click Chemistry

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Profiling

In modern medicinal chemistry, particularly in the development of complex targeted therapies like KRAS G12C inhibitors, highly functionalized aliphatic alkynes are indispensable building blocks[1]. tert-Butyl 2-ethynylpiperazine-1-carboxylate (CAS: 1259014-64-6) is a prime example of such a scaffold.

Unlike simple terminal alkynes, this molecule presents a unique reactivity profile dictated by three structural features:

  • The C2-Ethynyl Group: Sterically hindered by the adjacent piperazine ring and protecting group.

  • The N1-Boc Group: Provides a massive steric "umbrella" that restricts the trajectory of incoming metal catalysts.

  • The N4-Free Secondary Amine: A basic, nucleophilic center capable of competitive metal chelation, often pulling palladium or copper catalysts out of their active cycles.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of tert-butyl 2-ethynylpiperazine-1-carboxylate against standard terminal alkynes, providing the mechanistic causality behind its behavior and field-proven, self-validating protocols to overcome its inherent synthetic resistance.

Comparative Reactivity Matrix

To establish a baseline, we must compare this complex alpha-amino alkyne against standard reference alkynes across the two most common alkyne transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira Cross-Coupling.

Table 1: Quantitative Reactivity Comparison of Terminal Alkynes

Alkyne ClassRepresentative CompoundCuAAC Yield (Standard Cond.)Sonogashira Yield (Standard Cond.)**Catalyst Poisoning RiskSteric Hindrance
Aromatic Phenylacetylene>95% (1h)>95% (2h)LowMinimal
Aliphatic (Unfunctionalized) 1-Octyne85% (2h)80% (4h)LowLow
Aliphatic (Primary Amine) Propargylamine90% (1.5h)65% (6h)ModerateLow
Complex Alpha-Amino tert-Butyl 2-ethynylpiperazine-1-carboxylate 45% (6h) 30% (12h) **High (N4 Chelation) High (N1-Boc)

* Standard CuAAC: 5 mol% CuSO4, 10 mol% NaAsc, RT, no ligand. ** Standard Sonogashira: 2 mol% Pd(PPh3)4, 5 mol% CuI, Et3N, 60°C. *** Yields for the piperazine derivative drop significantly under standard conditions due to catalyst sequestration[2]. Optimized protocols are required (see Section 4).

Mechanistic Causality: Why Does Reactivity Diverge?

The sharp drop in yield for tert-butyl 2-ethynylpiperazine-1-carboxylate under standard conditions is not due to electronic deactivation of the alkyne, but rather competitive coordination kinetics .

In CuAAC, the turnover-limiting step is often the deprotonation of the alkyne to form the copper(I) acetylide[2]. For standard alkynes, this is straightforward. However, for ethynylpiperazines, the free N4 secondary amine acts as a localized Lewis base. It competitively binds to the Cu(I) center, forming an off-cycle, thermodynamically stable chelate. This effectively starves the reaction of its catalyst. Furthermore, the bulky tert-butyl group of the N1-Boc moiety sterically blocks the optimal approach angle required for the azide to coordinate to the copper-acetylide intermediate.

To overcome this, we must introduce a strongly binding, sterically demanding ligand—such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) —which has a higher binding affinity for Cu(I) than the piperazine nitrogen, thus keeping the metal in the active catalytic cycle[3].

Mechanistic Pathway Visualization

G A Cu(I) Catalyst B Standard Alkyne (e.g., 1-Octyne) A->B C tert-Butyl 2-ethynyl piperazine-1-carboxylate A->C D Active Cu-Acetylide (Fast) B->D Rapid deprotonation E Amine-Cu Chelation (Off-Cycle Species) C->E Steric block & chelation G Active Cu-Acetylide (Restored) E->G Ligand exchange F TBTA Ligand Addition F->G

Caption: CuAAC mechanistic divergence: competitive chelation in ethynylpiperazines and TBTA restoration.

Self-Validating Experimental Protocols

To achieve >90% yields with tert-butyl 2-ethynylpiperazine-1-carboxylate, the standard protocols must be heavily modified. The following workflows are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic fidelity.

Protocol A: Optimized CuAAC (Click Chemistry) via Ligand Displacement

Rationale: TBTA is used at a 2:1 ratio to copper to completely encapsulate the Cu(I) center, preventing the N4 piperazine amine from poisoning the catalyst[3].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 eq, 0.5 mmol) and the target azide (1.05 eq) in a 1:1 mixture of t -BuOH and H₂O (4.0 mL).

  • Catalyst Complexation (Critical Step): In a separate vial, pre-mix CuSO₄·5H₂O (0.05 eq, 5 mol%) and TBTA (0.10 eq, 10 mol%) in DMF (0.5 mL). Stir for 10 minutes until a homogenous light blue solution forms. Causality: Pre-forming the Cu-TBTA complex ensures the piperazine cannot immediately sequester naked Cu(I).

  • Activation: Add the Cu-TBTA solution to the reaction mixture, followed immediately by freshly prepared Sodium Ascorbate (0.20 eq, 20 mol% in 0.5 mL H₂O).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting alkyne will stain intensely with Ninhydrin (due to the free N4 amine). The disappearance of this specific Ninhydrin-active spot, coupled with the appearance of a new, lower-Rf Ninhydrin-active spot (the triazole product), validates conversion.

  • Workup: Dilute with EtOAc, wash with 5% NH₄OH (to strip residual copper), brine, dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Sonogashira Coupling via "Sacrificial" Copper

Rationale: In Pd-catalyzed cross-couplings, the free amine of the piperazine will bind to Pd(II) intermediates, halting transmetalation. By intentionally increasing the CuI loading, the excess copper acts as a "sacrificial" Lewis acid, saturating the N4 amine and leaving the Palladium free to execute the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 eq, 0.5 mmol), Pd(PPh₃)₄ (0.05 eq, 5 mol%), and CuI (0.15 eq, 15 mol%) . Note the 3:1 ratio of Cu:Pd, unlike the standard 1:1 or 2:1.

  • Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add degassed Triethylamine (3.0 mL) and DMF (1.0 mL). Finally, add tert-butyl 2-ethynylpiperazine-1-carboxylate (1.2 eq, 0.6 mmol) via syringe.

  • Heating: Heat the mixture to 75°C. The elevated temperature helps overcome the steric bulk of the N1-Boc group during the oxidative addition/transmetalation interface.

  • Validation Checkpoint: Monitor via FT-IR. The sharp terminal alkyne C≡C stretch at ~2110 cm⁻¹ and the terminal C-H stretch at ~3300 cm⁻¹ will disappear, replaced by an internal alkyne stretch (often weak, ~2200 cm⁻¹).

  • Workup: Filter through a pad of Celite to remove copper salts, concentrate, and purify via reverse-phase chromatography (due to the basicity of the product).

References

  • Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof. Google Patents (WO2024076674A1).
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Spectroscopic validation of Tert-butyl 2-ethynylpiperazine-1-carboxylate triazole products

Spectroscopic Validation of Tert-Butyl 2-Ethynylpiperazine-1-Carboxylate Triazole Products: A CuAAC vs. RuAAC Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of unam...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Tert-Butyl 2-Ethynylpiperazine-1-Carboxylate Triazole Products: A CuAAC vs. RuAAC Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the regiochemistry of 1,2,3-triazoles in drug discovery pipelines. Tert-butyl 2-ethynylpiperazine-1-carboxylate is a highly valuable bifunctional building block. Its terminal alkyne handle is primed for click chemistry, while the Boc-protected piperazine ring serves as a critical pharmacophore in modern therapeutics, such as KRAS G12C inhibitors[1].

However, synthesizing the triazole is only half the battle. Depending on the catalytic system—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—the reaction yields either the 1,4-disubstituted or 1,5-disubstituted regioisomer[2][3]. Distinguishing these isomers is non-trivial and requires a self-validating spectroscopic approach. This guide provides a definitive framework for the synthesis and spectroscopic validation of these regioisomers, ensuring absolute structural confidence.

Mechanistic Pathways and Regioselectivity The divergence in regioselectivity between CuAAC and RuAAC is rooted in their distinct catalytic cycles:

  • CuAAC (1,4-Regioselectivity): The reaction proceeds via a dinuclear copper-acetylide intermediate. The steric and electronic constraints of the resulting six-membered metallacycle dictate the exclusive formation of the 1,4-disubstituted triazole[3][4].

  • RuAAC (1,5-Regioselectivity): Unlike copper, ruthenium does not form an acetylide. Instead, the reaction proceeds via the oxidative coupling of the azide and alkyne to form a ruthenacycle. The spectator ligands (e.g., Cp*) on the Ru(II) catalyst force the larger substituents into a 1,5-relationship to minimize steric clash during the rate-determining reductive elimination step[4][5].

G cluster_Cu CuAAC Pathway cluster_Ru RuAAC Pathway Alkyne Tert-butyl 2-ethynylpiperazine- 1-carboxylate + R-N3 Cu_Cat Cu(I) Catalyst Alkyne->Cu_Cat Ru_Cat Ru(II) Catalyst Alkyne->Ru_Cat Prod_14 1,4-Triazole Cu_Cat->Prod_14 NMR_14 13C NMR: C5 ~120 ppm Prod_14->NMR_14 Prod_15 1,5-Triazole Ru_Cat->Prod_15 NMR_15 13C NMR: C4 ~133 ppm Prod_15->NMR_15

Synthesis and NMR spectroscopic differentiation of 1,4- and 1,5-triazole regioisomers.

Experimental Protocols: A Self-Validating System To establish a reliable baseline, we use benzyl azide as a model coupling partner with tert-butyl 2-ethynylpiperazine-1-carboxylate.

Protocol A: CuAAC Synthesis of the 1,4-Disubstituted Triazole

  • Preparation: Dissolve tert-butyl 2-ethynylpiperazine-1-carboxylate (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne[4].

  • Reaction: Stir vigorously at room temperature for 12 hours. The reaction is typically highly exothermic initially.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the 1,4-isomer.

Protocol B: RuAAC Synthesis of the 1,5-Disubstituted Triazole

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the alkyne (1.0 eq) and benzyl azide (1.0 eq) in anhydrous 1,4-dioxane or benzene[6].

  • Catalyst Addition: Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (0.05 eq). Note: The strict exclusion of moisture and oxygen is critical to maintain the active Ru(II) oxidation state.[5]

  • Reaction: Heat the mixture to 60–80 °C for 12–18 hours. Monitor via LC-MS until the alkyne is fully consumed.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to yield the 1,5-isomer.

Spectroscopic Validation: Breaking the Ambiguity Relying solely on ¹H NMR to differentiate these isomers is a common pitfall. The chemical shift of the triazole C-H proton is highly susceptible to solvent effects, concentration, and hydrogen bonding. Instead, a multi-nuclear approach provides an irrefutable, self-validating dataset.

  • ¹³C NMR (The Definitive Metric): The most robust method for distinguishing 1,4- and 1,5-triazoles is 1D ¹³C NMR using gated decoupling. As established by Creary et al., the C5 carbon of a 1,4-disubstituted triazole is highly shielded, consistently appearing near δ ~120 ppm [7][8]. Conversely, the C4 carbon of the 1,5-disubstituted triazole is deshielded, appearing near δ ~133 ppm [7]. This ~13 ppm difference is structurally diagnostic and independent of subjective interpretation.

  • 2D NOESY (Spatial Causality): In the 1,5-isomer, the Boc-piperazine ring (at C5) and the benzyl group (at N1) are forced into close spatial proximity. A 2D NOESY experiment will reveal a strong Nuclear Overhauser Effect (NOE) between the benzylic CH₂ protons and the piperazine ring protons. In the 1,4-isomer, these groups are on opposite sides of the triazole ring, rendering this NOE absent or negligible[8].

  • ¹H/¹⁵N HMBC (Advanced Validation): For absolute certainty, ¹H/¹⁵N gHMBC at natural abundance can be employed. The triazole C-H proton will show distinct coupling patterns to the N2 and N3 nitrogen atoms, which differ significantly between the two regioisomers[9].

Quantitative Data Comparison The following table summarizes the expected spectroscopic benchmarks for the benzyl azide coupled products.

Analytical TechniqueCuAAC Product (1,4-Isomer)RuAAC Product (1,5-Isomer)Diagnostic Significance
¹³C NMR (Triazole C-H) C5: ~120 ppmC4: ~133 ppmPrimary Identifier: ~13 ppm shift difference is definitive[7].
¹H NMR (Triazole C-H) ~7.6 - 7.9 ppm (s, 1H)~7.8 - 8.2 ppm (s, 1H)Secondary; highly solvent-dependent.
2D NOESY No NOE between N1-benzyl and C4-piperazineStrong NOE between N1-benzyl and C5-piperazineConfirms spatial proximity of substituents[8].
Mass Spectrometry (ESI+) [M+H]⁺ = 344.2[M+H]⁺ = 344.2Confirms successful cycloaddition, but cannot differentiate isomers.

Conclusion The synthesis of triazole-based therapeutics using tert-butyl 2-ethynylpiperazine-1-carboxylate requires rigorous structural validation. While CuAAC and RuAAC provide elegant, complementary pathways to the 1,4- and 1,5-regioisomers respectively, their products cannot be reliably distinguished by mass spectrometry or standard ¹H NMR alone. By anchoring your analytical workflow in ¹³C NMR chemical shifts and 2D NOESY spatial correlations, you establish a self-validating system that guarantees scientific integrity in your drug development pipeline.

References

  • Method for Assigning Structure of 1,2,3-Triazoles - American Chemical Society.[Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - NIH.[Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - RSC.[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism - Organic Chemistry Portal.[Link]

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry - ResearchGate.[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - ACS Publications.[Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. [Link]

  • WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof - Google Patents.

Validation

A Comprehensive Guide to Chiral Resolution and Enantiomeric Excess Validation for Tert-Butyl 2-Ethynylpiperazine-1-Carboxylate

For researchers and drug development professionals, the precise control of stereochemistry is a foundational requirement for therapeutic efficacy and safety. Tert-butyl 2-ethynylpiperazine-1-carboxylate (commonly referre...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise control of stereochemistry is a foundational requirement for therapeutic efficacy and safety. Tert-butyl 2-ethynylpiperazine-1-carboxylate (commonly referred to as Boc-2-ethynylpiperazine) is a highly versatile chiral building block, prominently featured in the synthesis of advanced targeted therapeutics, including KRAS G12C inhibitors and P2X3 antagonists 1. Because the stereochemistry of the ethynyl group dictates the spatial orientation of subsequent pharmacophores, achieving and validating an enantiomeric excess (ee) of >99% is a non-negotiable quality attribute.

This guide provides an objective comparison of chiral resolution strategies and establishes a self-validating, orthogonal workflow for quantifying the enantiomeric purity of Boc-2-ethynylpiperazine.

Part 1: Objective Comparison of Chiral Resolution Alternatives

The separation of Boc-2-ethynylpiperazine enantiomers requires overcoming the inherent basicity of the piperazine ring. The presence of the N-Boc protecting group serves a critical causal function: it synthetically masks the highly nucleophilic secondary amine, suppressing non-specific hydrogen bonding and ionic interactions with the silica support of chiral stationary phases (CSPs). This prevents severe peak tailing and enables baseline resolution.

When scaling up the resolution of this intermediate, laboratories typically choose between Preparative Chiral Supercritical Fluid Chromatography (SFC), Preparative Chiral HPLC, and Diastereomeric Salt Crystallization.

The Causality of Method Selection: Why SFC Dominates Discovery

Supercritical Fluid Chromatography (SFC) has largely replaced HPLC for the preparative resolution of piperazine derivatives 2. The causality lies in the physical properties of supercritical CO₂. Because supercritical CO₂ has approximately one-third the viscosity of typical normal-phase HPLC solvents (like hexane or heptane), SFC allows for flow rates up to three times higher without exceeding column pressure limits. This drastically reduces separation time. Furthermore, because CO₂ volatilizes immediately upon depressurization, the total volume of collected fractions is reduced by 70–90%, eliminating the thermal degradation risks associated with prolonged solvent evaporation 2.

Table 1: Quantitative Comparison of Chiral Resolution Methods
ParameterPreparative Chiral SFCPreparative Chiral HPLCDiastereomeric Salt Crystallization
Primary Mechanism Supercritical fluid partitioningLiquid-solid partitioningDifferential solubility
Throughput ( g/day ) 50 - 200 g10 - 50 g> 500 g (Batch dependent)
Solvent Consumption Very Low (70-90% reduction)HighModerate
Fraction Recovery Time < 1 hour (Depressurization)12 - 24 hours (Evaporation)N/A (Filtration)
Resolution (Rs) High (Rs > 2.0 typical)Moderate to HighVariable (Requires optimization)

Part 2: Self-Validating Protocol for Preparative SFC Resolution

The following protocol details the resolution of racemic Boc-2-ethynylpiperazine using SFC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemic Boc-2-ethynylpiperazine in a 1:1 mixture of Methanol/Dichloromethane to achieve a concentration of 50 mg/mL. Causality: DCM ensures complete solubilization of the carbamate, while Methanol ensures miscibility with the SFC co-solvent stream.

  • Stationary Phase Selection: Utilize an immobilized amylose-based CSP (e.g., Chiralpak IG, 250 x 21.2 mm, 5 µm).

  • Mobile Phase & Elution: Set the mobile phase to 85% supercritical CO₂ and 15% Methanol containing 0.1% Isopropylamine (IPA). Causality: The trace basic additive (IPA) competitively binds to residual silanol groups on the stationary phase, preventing the secondary amine of the piperazine from tailing.

  • Parameters: Flow rate at 70 mL/min; Back pressure regulator (BPR) set to 120 bar; Column temperature at 35°C. UV detection at 220 nm.

  • Fraction Collection: Collect the first-eluting enantiomer (Peak 1) and second-eluting enantiomer (Peak 2) into separate vessels cooled to 5°C to prevent aerosolization losses during CO₂ expansion.

Self-Validation Checkpoint (Mass Balance & Inversion Check): A preparative protocol must prove it has not degraded the analyte. The total mass of the recovered Enantiomer A + Enantiomer B must equal ≥95% of the injected racemate mass. Furthermore, an aliquot of the Peak 1 fraction must be immediately reinjected on an analytical SFC column. If the peak elutes at the retention time of Peak 2, it indicates on-column concentration overloading (peak inversion) occurred during the preparative run, invalidating the batch parameters.

Part 3: Cross-Validation of Enantiomeric Excess (HPLC vs. NMR)

Determining enantiomeric excess relies on creating a chiral environment to distinguish between enantiomers, which are otherwise identical in an achiral setting 3. Relying solely on chromatographic retention times is a critical vulnerability in quality control; an achiral impurity co-eluting with the distomer can artificially deflate the reported ee. Therefore, an orthogonal cross-validation approach utilizing both Chiral HPLC and Chiral NMR is mandatory for authoritative characterization 3.

Table 2: Performance Comparison of ee Validation Techniques
ParameterChiral HPLCChiral NMR (with CDA)
Validation Principle Transient diastereomeric interactionCovalent diastereomeric derivatization
Sensitivity (LOD) < 0.05% distomer~ 1.0% distomer
Analysis Time 10 - 30 minutes5 minutes (post-derivatization)
Sample Destruction Non-destructive (recoverable)Destructive (covalent modification)
Primary Utility Routine QC & precise quantificationAbsolute configuration & orthogonal check

Part 4: Self-Validating Protocol for ee Cross-Validation

Method A: Analytical Chiral HPLC
  • Preparation: Dissolve 1 mg of the resolved Boc-2-ethynylpiperazine in 1 mL of Hexane/Isopropanol (90:10).

  • Analysis: Inject 5 µL onto a Chiralpak IG-3 column (4.6 x 150 mm, 3 µm). Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1) at 1.0 mL/min.

  • Quantification: Integrate the area under the curve (AUC) for both enantiomer peaks at 220 nm. Calculate ee % = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Method B: Orthogonal Chiral NMR (Mosher's Derivatization)

Chiral NMR utilizes a Chiral Derivatizing Agent (CDA) to convert the enantiomers into stable, covalent diastereomers 4.

  • Derivatization: React 5 mg of the resolved Boc-2-ethynylpiperazine with 1.2 equivalents of (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid chloride ((R)-MTPA-Cl, Mosher's acid chloride) in CDCl₃ containing anhydrous pyridine.

  • Causality of Nucleus Selection: Analyze the sample using ¹⁹F NMR rather than ¹H NMR. Causality: The piperazine ring protons create a complex, overlapping multiplet background in ¹H NMR. The trifluoromethyl group of the MTPA moiety provides a clean, zero-background ¹⁹F spectrum where the two formed diastereomers appear as distinct, easily integrable singlets.

  • Quantification: Integrate the distinct ¹⁹F singlets to calculate the diastereomeric excess (de), which directly correlates to the ee of the starting material.

Self-Validation Checkpoint (Orthogonal Parity Check): The ee calculated via HPLC UV integration must match the ee calculated via ¹⁹F NMR integration within a margin of ±1.0%. A divergence greater than 1.0% triggers an automatic failure investigation, as it definitively indicates either a co-eluting achiral impurity inflating the HPLC peak area, or incomplete derivatization/kinetic resolution occurring during the NMR sample preparation.

Decision Workflow & Logical Relationships

The following diagram illustrates the logical pathway for separating and validating the stereocenters of Boc-2-ethynylpiperazine, ensuring no single point of analytical failure.

Workflow Racemate Racemic Boc-2-ethynylpiperazine SFC Preparative Chiral SFC (CO2 / MeOH) Racemate->SFC High Throughput Salt Diastereomeric Salt Crystallization Racemate->Salt Bulk Scale-up Enant Target Enantiomer (e.g., R-isomer) SFC->Enant Salt->Enant HPLC Chiral HPLC (Physical CSP Separation) Enant->HPLC Quantify ee % NMR Chiral NMR (Mosher's Derivatization) Enant->NMR Confirm Configuration Valid Validated API Building Block (ee > 99%) HPLC->Valid Orthogonal Agreement NMR->Valid Orthogonal Agreement

Workflow for the chiral resolution and orthogonal ee validation of Boc-2-ethynylpiperazine.

References

  • Google Patents (WO2024076674A1). Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof.
  • American Laboratory. The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery. Available at: [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available at:[Link]

Sources

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